4-Oxazolemethanol, 2,5-diphenyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-diphenyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-11-14-15(12-7-3-1-4-8-12)19-16(17-14)13-9-5-2-6-10-13/h1-10,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRAZRKPBUDERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464450 | |
| Record name | 4-Oxazolemethanol, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-35-1 | |
| Record name | 4-Oxazolemethanol, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-
An In-depth Review of Core Properties, Synthesis, and Characterization
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-Oxazolemethanol, 2,5-diphenyl- is a sparsely documented molecule in scientific literature. This guide has been constructed by referencing established chemical principles for the oxazole scaffold and by drawing comparisons to the well-characterized analog, 2,5-diphenyloxazole (PPO). Methodologies and data presented herein are proposed based on this related information.
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities and photophysical properties. The 2,5-diphenyl-substituted oxazole core, in particular, is known for its use as a scintillator, valued for its ability to emit fluorescence when exposed to UV light.[1]
This whitepaper focuses on the specific derivative, 4-Oxazolemethanol, 2,5-diphenyl-. While direct experimental data for this compound is limited, this guide provides a technical overview of its core chemical properties, a proposed synthetic pathway, and a standard workflow for its structural characterization based on established methods for similar compounds.
Physicochemical Properties
Table 1: Core Properties of 4-Oxazolemethanol, 2,5-diphenyl-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₂ | Calculated |
| Molecular Weight | 251.28 g/mol | Calculated |
| IUPAC Name | (2,5-Diphenyloxazol-4-yl)methanol | IUPAC Naming |
| CAS Number | 33233-38-0 | Registry Data |
Table 2: Physicochemical Properties of Analog Compound 2,5-Diphenyloxazole (PPO)
| Property | Value | Source |
|---|---|---|
| CAS Number | 92-71-7 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁NO | [1][2][4] |
| Molecular Weight | 221.26 g/mol | [1][4] |
| Appearance | Colorless crystalline solid / White powder | [1][5] |
| Melting Point | 70-74 °C | [2][3][6][7] |
| Boiling Point | 360 °C | [1][2][3][6][7] |
| Solubility | Soluble in organic solvents (ethanol, chloroform); poorly soluble in water.[1][3] | [1][3] |
| LogP (Octanol/Water) | 4.12 - 4.67 |[5][8] |
Proposed Synthesis and Experimental Protocol
A robust and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis .[9][10][11][12] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate, typically promoted by a strong acid like sulfuric acid or trifluoromethanesulfonic acid.[9][10] A plausible pathway to synthesize 4-Oxazolemethanol, 2,5-diphenyl- would adapt this classical method.
The proposed starting material is 1,3-dihydroxyacetone, which can be selectively protected and then oxidized to form a key α-hydroxy ketone intermediate. This intermediate can then be elaborated into the target 2-acylamino-ketone for the final cyclization step.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(benzoylamino)-3-hydroxy-1-phenylpropan-1-one
-
Preparation of Precursor: Begin with benzoin (2-hydroxy-1,2-diphenylethanone), a readily available starting material.
-
Amination and Acylation: The benzoin is converted to 2-amino-1,2-diphenylethanone. This intermediate is then acylated using benzoyl chloride under Schotten-Baumann conditions to yield N-(1,2-diphenyl-2-oxoethyl)benzamide. This precursor is the key 2-acylamino-ketone. Note: For the target molecule containing a hydroxymethyl group, a different precursor such as serine derivative would be required, followed by similar acylation.
Step 2: Robinson-Gabriel Cyclodehydration
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-ketone precursor (1 equivalent).
-
Acid Catalyst: Add concentrated sulfuric acid (e.g., 5-10 equivalents) as the cyclodehydrating agent.[13]
-
Reaction Conditions: Heat the mixture with stirring to a temperature of 80-100 °C.[13] The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.
-
Isolation and Purification: The crude solid product is collected by vacuum filtration and washed thoroughly with water. The product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final 2,5-diphenyloxazole derivative.[13]
Visualized Workflows
Proposed Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed Robinson-Gabriel synthesis.
Caption: Proposed Robinson-Gabriel synthesis workflow.
Structural Characterization Workflow
Confirming the identity and purity of the synthesized compound requires a combination of standard analytical techniques.
Caption: Standard analytical workflow for structural confirmation.
Expected Spectral Data:
-
¹H NMR: Protons on the two phenyl rings would appear in the aromatic region (~7.3-8.2 ppm).[13] The methylene protons of the CH₂OH group would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet.
-
¹³C NMR: Signals for the phenyl carbons and the three distinct carbons of the oxazole ring would be expected. The carbon of the hydroxymethyl group would appear in the aliphatic region (~60-70 ppm).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm⁻¹) from the alcohol, C=N and C=C stretching from the oxazole and phenyl rings (~1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[4]
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₆H₁₃NO₂ (251.0946).
Conclusion
While 4-Oxazolemethanol, 2,5-diphenyl- remains a compound with minimal dedicated research, its structure suggests potential applications in areas where its parent scaffold, 2,5-diphenyloxazole, has proven useful, such as in scintillation or as a building block in organic electronics. The functional hydroxymethyl group at the 4-position provides a reactive handle for further derivatization, opening possibilities for its use as a synthon in drug discovery or materials science. This guide provides a foundational framework by proposing a viable synthetic route based on the classical Robinson-Gabriel synthesis and outlining the necessary analytical procedures for its characterization. Further experimental investigation is required to fully elucidate the properties and potential of this specific molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 5. 2,5-Diphenyloxazole(92-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,5-Diphenyloxazole | 92-71-7 [chemicalbook.com]
- 7. 2,5-Diphenyloxazole 99 , scintillation grade 92-71-7 [sigmaaldrich.com]
- 8. 2,5-diphenyloxazole [stenutz.eu]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. synarchive.com [synarchive.com]
- 13. CN104327005B - The preparation method of 2,5-diphenyloxazole - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Oxazolemethanol, 2,5-diphenyl-, also known as (2,5-diphenyloxazol-4-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for the parent compound, 2,5-diphenyloxazole, and related derivatives to provide a comparative context.
Chemical Structure and Identification
4-Oxazolemethanol, 2,5-diphenyl- is an aromatic heterocyclic compound. The core of the molecule is an oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. This core is substituted with phenyl groups at positions 2 and 5, and a hydroxymethyl group at position 4.
Chemical Structure:
(A 2D representation of the chemical structure of 4-Oxazolemethanol, 2,5-diphenyl-)
IUPAC Name: (2,5-diphenyloxazol-4-yl)methanol
Physicochemical and Spectroscopic Data
Quantitative data for 4-Oxazolemethanol, 2,5-diphenyl- is scarce. The following tables summarize the available data for the parent compound, 2,5-diphenyloxazole, to provide a baseline for its expected properties.
Table 1: Physicochemical Properties of 2,5-Diphenyloxazole
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO | [1] |
| Molecular Weight | 221.25 g/mol | [2] |
| Melting Point | 72-74 °C | [2] |
| Boiling Point | 360 °C | [2] |
| Appearance | White powder | [3] |
| Solubility | Negligible in water | [4] |
| logP | 4.1 (at 30°C and pH 5.6) | [4] |
Table 2: Spectroscopic Data for 2,5-Diphenyloxazole
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.11 (d, J=8.1 Hz, 2H), 7.71 (d, J=7.7 Hz, 2H), 7.48-7.43 (m, 6H), 7.33 (t, J=7.3 Hz, 1H) | [5] |
| UV-Vis (in cyclohexane) | λmax = 303 nm | [2] |
| Fluorescence Emission (in cyclohexane) | Quantum Yield = 1.0 |
Experimental Protocols: Synthesis
A plausible synthetic route to 4-Oxazolemethanol, 2,5-diphenyl- can be adapted from established methods for the synthesis of 2,4,5-trisubstituted oxazoles. One common approach is the Robinson-Gabriel synthesis or variations thereof, which involves the cyclization of an α-acylamino ketone. A more modern approach might involve a multi-component reaction.
A. Synthesis of 4-methyl-2,5-diphenyl-1,3-oxazole as a Precursor
A common precursor for 4-substituted 2,5-diphenyloxazoles is the corresponding 4-methyl derivative.
-
Reaction: A one-pot, three-component reaction of benzaldehyde, α-bromopropiophenone, and ammonium acetate.
-
Reagents and Solvents: Benzaldehyde, α-bromopropiophenone, ammonium acetate, glacial acetic acid.
-
Procedure:
-
A mixture of benzaldehyde (1 mmol), α-bromopropiophenone (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield 4-methyl-2,5-diphenyl-1,3-oxazole.
-
B. Conversion to 4-Oxazolemethanol, 2,5-diphenyl-
The 4-methyl group can be functionalized to the desired hydroxymethyl group.
-
Step 1: Bromination of the 4-methyl group
-
Reagents: 4-methyl-2,5-diphenyl-1,3-oxazole, N-Bromosuccinimide (NBS), benzoyl peroxide (initiator).
-
Solvent: Carbon tetrachloride (CCl₄).
-
Procedure: A mixture of 4-methyl-2,5-diphenyl-1,3-oxazole, NBS, and a catalytic amount of benzoyl peroxide in CCl₄ is refluxed under irradiation with a UV lamp until the reaction is complete (monitored by TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield 4-(bromomethyl)-2,5-diphenyloxazole.
-
-
Step 2: Hydrolysis to the alcohol
-
Reagents: 4-(bromomethyl)-2,5-diphenyloxazole, a weak base (e.g., sodium bicarbonate or silver carbonate).
-
Solvent: Aqueous acetone or a similar polar aprotic solvent mixture.
-
Procedure: The crude 4-(bromomethyl)-2,5-diphenyloxazole is dissolved in aqueous acetone and heated with a weak base to facilitate the hydrolysis of the bromide to the alcohol. After the reaction is complete, the organic solvent is removed, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 4-Oxazolemethanol, 2,5-diphenyl-. Further purification can be achieved by column chromatography.
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of 4-Oxazolemethanol, 2,5-diphenyl-.
Caption: Synthetic workflow for 4-Oxazolemethanol, 2,5-diphenyl-.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the involvement of 4-Oxazolemethanol, 2,5-diphenyl- in any biological signaling pathways.
However, research on structurally related compounds provides some indication of potential biological activity. For instance, a study on 2,5-diphenyl-1,3-oxazoline derivatives, which have a similar 2,5-diphenyl substitution pattern but a saturated oxazole ring, has shown acaricidal (mite-killing) activity.[6] This suggests that the 2,5-diphenyl scaffold may be a pharmacophore for certain biological targets. Further research is required to determine if 4-Oxazolemethanol, 2,5-diphenyl- possesses any significant biological properties.
Conclusion
4-Oxazolemethanol, 2,5-diphenyl- is a functionalized aromatic heterocycle with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its structure, expected properties based on related compounds, and a plausible synthetic pathway. The provided information aims to support researchers and scientists in their future work with this and similar molecular scaffolds.
References
- 1. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Diphenyloxazole 99%, suitable for scintillation | 92-71-7 [sigmaaldrich.com]
- 3. 2,5-Diphenyloxazole(92-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 92-71-7 CAS MSDS (2,5-Diphenyloxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,5-Diphenyloxazole(92-71-7) 1H NMR [m.chemicalbook.com]
- 6. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-diphenyl-4-oxazolemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-diphenyl-4-oxazolemethanol, a trisubstituted oxazole derivative. Due to the limited availability of specific experimental data for this compound in public databases, this document establishes its chemical identity, proposes a plausible synthetic route based on established methodologies, and explores its potential biological significance by drawing parallels with structurally related oxazole compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazole-based molecules.
Chemical Identity
While specific experimental data for 2,5-diphenyl-4-oxazolemethanol is scarce, its chemical identity can be defined based on standard nomenclature and structural representation.
| Identifier | Value |
| Common Name | 2,5-diphenyl-4-oxazolemethanol |
| Systematic (IUPAC) Name | (2,5-Diphenyl-1,3-oxazol-4-yl)methanol |
| Molecular Formula | C₁₆H₁₃NO₂ |
| Molecular Weight | 251.28 g/mol |
| CAS Number | Not assigned or readily available in public databases. |
Proposed Synthesis: Robinson-Gabriel Synthesis
A plausible and efficient method for the synthesis of 2,5-diphenyl-4-oxazolemethanol is the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino ketone. For the target molecule, the synthesis would commence with a suitable α-amino ketone, followed by acylation and subsequent cyclization.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for (2,5-Diphenyl-1,3-oxazol-4-yl)methanol.
Hypothetical Experimental Protocol
Step 1: Synthesis of 2-(Benzoylamino)-1-hydroxy-3-phenylpropan-2-one (Acylamino Ketone Intermediate)
-
To a solution of α-amino-α'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acylamino ketone.
Step 2: Cyclodehydration to form (2,5-Diphenyl-1,3-oxazol-4-yl)methanol
-
Dissolve the purified 2-(benzoylamino)-1-hydroxy-3-phenylpropan-2-one (1 equivalent) in a suitable high-boiling point solvent.
-
Add a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (catalytic to stoichiometric amounts).
-
Heat the reaction mixture to reflux and monitor the formation of the oxazole by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Potential Biological Significance and Therapeutic Applications
While 2,5-diphenyl-4-oxazolemethanol has not been extensively studied, the oxazole scaffold is a prominent feature in many biologically active compounds. The substitution pattern plays a crucial role in defining the biological activities of these derivatives.
| Potential Biological Activity | Rationale based on Structurally Similar Compounds |
| Antimicrobial | Numerous oxazole derivatives have demonstrated potent activity against various bacterial and fungal strains. The presence of phenyl groups can enhance lipophilicity, potentially aiding in cell membrane penetration. |
| Anticancer | Substituted oxazoles have been investigated as inhibitors of various cancer-related targets, including tubulin polymerization and protein kinases. |
| Anti-inflammatory | Some oxazole-containing compounds have shown to inhibit inflammatory pathways, potentially through the modulation of enzymes like cyclooxygenase (COX). |
| Antitubercular | The oxazole nucleus is present in several compounds with activity against Mycobacterium tuberculosis. |
Hypothetical Signaling Pathway Modulation
Given the known anti-inflammatory properties of some oxazole derivatives, it is plausible that 2,5-diphenyl-4-oxazolemethanol could interact with inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Structurally Related Compounds
To provide context, the following table summarizes information on compounds that are structurally related to 2,5-diphenyl-4-oxazolemethanol.
| Compound Name | CAS Number | Molecular Formula | Key Features & Known Information |
| 2,5-Diphenyloxazole | 92-71-7 | C₁₅H₁₁NO | Parent compound without the methanol group. Used as a scintillator. |
| (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | 70502-03-3 | C₁₁H₁₁NO₂ | A related oxazole with a methyl group at position 5 instead of a phenyl group. |
| 2-Methyl-4,5-diphenyloxazole | 14224-99-8 | C₁₆H₁₃NO | Isomeric compound with a different substitution pattern. |
Conclusion and Future Directions
2,5-diphenyl-4-oxazolemethanol represents an under-investigated molecule within the broader class of biologically active oxazoles. This guide has established its chemical identity and proposed a viable synthetic route. Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening, guided by the activities of related oxazole derivatives, could reveal its potential as a novel therapeutic agent. In particular, evaluation of its antimicrobial, anticancer, and anti-inflammatory properties is warranted. The development of a scalable synthetic protocol would be a critical first step in enabling these important biological investigations.
The Biological Potential of Diphenyl-Oxazole Structures: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The diphenyl-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth review of the biological potential of diphenyl-oxazole structures, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Biological Activities of Diphenyl-Oxazole Derivatives
Diphenyl-oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The substitution pattern on the phenyl rings and the oxazole core plays a crucial role in modulating the potency and selectivity of these compounds.
Anticancer Activity
A significant area of investigation for diphenyl-oxazole structures is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.
Table 1: Anticancer Activity of Selected Diphenyl-Oxazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| DP-1 | 3,4-diphenyl-1,2,5-oxadiazole-2-oxide | COX-1 | 11.6 | [1] |
| COX-2 | 0.12 | [1] | ||
| DP-2 | 3,4-diphenyl-1,2,5-oxadiazole | Not Specified | Not Specified | [1] |
| Celecoxib (Reference) | Not Applicable | COX-1 | 33.1 | [1] |
| COX-2 | 0.07 | [1] | ||
| Oxadiazole Deriv. 1 | 2-chloropyridine bearing 1,3,4-oxadiazole | SGC-7901 | 1.61 µg/mL | [2] |
| Oxadiazole Deriv. 2 | 2-chloropyridine bearing 1,3,4-oxadiazole | SGC-7901 | 2.56 µg/mL | [2] |
| 5-Fluorouracil (Reference) | Not Applicable | SGC-7901 | Comparable to test compounds | [2] |
| Oxazolo[5,4-d]pyrimidine 3g | 3-(N,N-dimethylamino)propyl substituent | HT29 | 58.44 | [3] |
| Oxazolo[5,4-d]pyrimidine 3j | 2-(morpholin-4-ylo)ethyl substituent | HT29 | 99.87 | [3] |
| Oxazolo[5,4-d]pyrimidine 3e | pentyl substituent | HT29 | 129.41 | [3] |
| 5-FU (Reference) | Not Applicable | HT29 | 381.16 | [3] |
| Cisplatin (Reference) | Not Applicable | HT29 | 47.17 | [3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Diphenyl-oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.
Table 2: Anti-inflammatory Activity of Selected Diphenyl-Oxazole Derivatives
| Compound ID | Assay | % Inhibition | IC50 (µM) | Reference |
| Oxadiazole Deriv. Ox-6f | Carrageenan-induced paw edema | 79.83% | - | [4] |
| Ibuprofen (Reference) | Carrageenan-induced paw edema | 84.31% | - | [4] |
| Oxazole Deriv. 3a | Carrageenan-induced paw edema | 45.1 - 81.7% | - | [5] |
| Oxazole Deriv. 3l | Carrageenan-induced paw edema | 45.1 - 81.7% | - | [5] |
| Oxazole Deriv. 3n | Carrageenan-induced paw edema | 45.1 - 81.7% | - | [5] |
| Diclofenac sodium (Reference) | Carrageenan-induced paw edema | 69.5% | - | [5] |
| Ibuprofen (Reference) | Carrageenan-induced paw edema | 64.7% | - | [5] |
| Oxazole Deriv. A1 | Carrageenan-induced paw edema | Max activity | - | [6] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Diphenyl-oxazole derivatives have been explored for their activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Selected Diphenyl-Oxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Oxazole Deriv. 1d | E. coli ATCC 25922 | 28.1 | [7] |
| C. albicans 128 | 14 | [7] | |
| Oxazole Deriv. 1e | S. epidermidis 756 | 56.2 | [7] |
| E. coli ATCC 25922 | 28.1 | [7] | |
| C. albicans 128 | 14 | [7] | |
| Oxazole Deriv. 3a | P. aeruginosa ATCC 27853 | 14 | [7] |
| C. albicans 128 | 14 | [7] | |
| Oxazole Deriv. 4a | S. epidermidis 756 | 56.2 | [7] |
| B. subtilis ATCC 6683 | 56.2 | [7] | |
| C. albicans 128 | 14 | [7] | |
| Diphenyl-1H-Imidazole 6d | Staphylococcus aureus | 4 | [8] |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 | [8] |
| Diphenyl-1H-Imidazole 6c | Staphylococcus aureus | 16 | [8] |
| Enterococcus faecalis | 16 | [8] |
Neuroprotective Effects
Neurodegenerative diseases represent a significant challenge to healthcare. Certain benzoxazole derivatives, which share a similar core structure, have shown promise in protecting neuronal cells from damage.
One study found that a series of novel synthetic substituted benzo[d]oxazole-based derivatives exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells.[9][10] Compound 5c from this series was found to be non-neurotoxic and significantly increased the viability of Aβ-induced cells.[9][10] It was shown to protect PC12 cells from Aβ-induced apoptosis, reduce the hyperphosphorylation of tau protein, and decrease the expression of several markers associated with Alzheimer's disease via the Akt/GSK-3β/NF-κB signaling pathway.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological potential of diphenyl-oxazole structures.
Synthesis of Diphenyl-Oxazole Derivatives
A variety of synthetic routes to diphenyl-oxazole derivatives have been reported. Below are two common methods.
Method 1: Van Leusen Reaction
This method involves a [3+2] cycloaddition reaction between a substituted aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).
-
Procedure: To a solution of a substituted aryl aldehyde (3 mmol) and TosMIC (3 mmol) in isopropanol, potassium phosphate (K3PO4) (6 mmol) is added as a base. The reaction mixture is subjected to microwave irradiation at 65°C and 350 W for approximately 8 minutes.[11] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 5-substituted oxazole product.[11]
Method 2: Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization
This metal-free approach utilizes a hypervalent iodine(III) reagent for the cyclization of enamides.
-
Procedure: An enamide substrate is dissolved in 1,2-dichloroethane (DCE). Phenyliodine diacetate (PIDA) and boron trifluoride etherate (BF3·Et2O) are added to the solution. The mixture is refluxed until the starting material is consumed, as monitored by TLC.[12] The reaction is then quenched, and the product is purified by column chromatography to yield the functionalized oxazole.[12]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the diphenyl-oxazole compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[14]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).[14]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.) to the animals at a specific dose.[16] A control group receives only the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).[5][16]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.[4]
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[16]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The diphenyl-oxazole compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Signaling Pathways and Mechanisms of Action
The biological effects of diphenyl-oxazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Induction of Apoptosis
Many diphenyl-oxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by diphenyl-oxazoles.
Benzoxazole derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[18] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[19]
Inhibition of Pro-survival Signaling Pathways
In addition to inducing apoptosis, diphenyl-oxazole derivatives can also inhibit signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.
3.2.1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Some oxadiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.[20] This inhibition can occur at different nodes of the pathway, for example, by preventing the phosphorylation and activation of Akt.
3.2.2. MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another key pathway that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Inhibition of the MAPK/ERK pathway by certain oxadiazole derivatives has been reported, contributing to their anticancer effects by blocking signals that promote cell proliferation and survival.[20]
Conclusion
Diphenyl-oxazole structures represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential in addressing a wide range of diseases. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of this chemical class into clinical applications. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
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- 8. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. idexx.com [idexx.com]
- 18. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Principles of Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active natural products and synthetic compounds has driven the development of numerous synthetic methodologies. This technical guide provides an in-depth exploration of the core principles governing the synthesis of the oxazole ring, with a focus on key named reactions, experimental protocols, and quantitative data to inform synthetic strategy.
Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a classic and widely utilized method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] This reaction is typically promoted by strong acids or dehydrating agents.
Mechanism: The reaction proceeds via protonation of the amide carbonyl, followed by intramolecular nucleophilic attack of the ketone carbonyl oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Logical Relationship of the Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel synthesis workflow.
Quantitative Data for Robinson-Gabriel Synthesis
| Starting Material (α-Acylamino Ketone) | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Benzoylamino)acetophenone | H₂SO₄ | 100 | 1 | 85 | [1] |
| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | POCl₃ | Reflux | 2 | 78 | [2] |
| 2-Acetamido-1-phenylethanone | PPA | 120 | 0.5 | 92 | [3] |
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
To a solution of 2-(benzoylamino)acetophenone (1 mmol) in glacial acetic acid (10 mL) is added concentrated sulfuric acid (0.5 mL) dropwise at room temperature.
-
The reaction mixture is heated to 100°C and stirred for 1 hour.
-
After cooling to room temperature, the mixture is poured into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 2,5-diphenyloxazole.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[4][5]
Mechanism: The reaction initiates with the conversion of the cyanohydrin to an α-chloroimine by the action of HCl. This is followed by nucleophilic attack of the aldehyde carbonyl oxygen onto the imine carbon, cyclization, and subsequent elimination of water and HCl to furnish the oxazole.
Mechanism of the Fischer Oxazole Synthesis
Caption: Fischer oxazole synthesis pathway.
Quantitative Data for Fischer Oxazole Synthesis
| Cyanohydrin | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |
| Mandelonitrile | Benzaldehyde | Ether | 12 | 75 | [5] |
| Acetone cyanohydrin | 4-Chlorobenzaldehyde | Dioxane | 24 | 68 | [4] |
| Glycolonitrile | 2-Naphthaldehyde | THF | 18 | 72 | [4] |
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
A solution of mandelonitrile (10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL) is cooled to 0°C.
-
Dry hydrogen chloride gas is bubbled through the solution for 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The resulting precipitate is collected by filtration, washed with cold ether, and then treated with a saturated aqueous solution of sodium bicarbonate.
-
The free base is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is typically carried out under basic conditions.
Mechanism: The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic addition to the aldehyde. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.
Van Leusen Oxazole Synthesis Workflow
Caption: Van Leusen oxazole synthesis steps.
Quantitative Data for Van Leusen Oxazole Synthesis
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 88 | [6] |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux | 1.5 | 95 | [6] |
| Cinnamaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 82 | [7] |
| 2-Furaldehyde | K₂CO₃ | Methanol | Reflux | 2 | 91 | [7] |
Experimental Protocol: Synthesis of 5-Phenyloxazole
-
To a stirred solution of benzaldehyde (10 mmol) and tosylmethyl isocyanide (11 mmol) in methanol (50 mL) is added potassium carbonate (20 mmol).
-
The reaction mixture is heated to reflux and stirred for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water (50 mL) and dichloromethane (50 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-phenyloxazole.
Bredereck Oxazole Synthesis
The Bredereck reaction provides a pathway to 2,4-disubstituted or 2,4,5-trisubstituted oxazoles from α-haloketones and amides (often formamide).[8][9]
Mechanism: The synthesis begins with the N-alkylation of the amide with the α-haloketone. The resulting intermediate then undergoes cyclization and dehydration to form the oxazole ring.
Bredereck Oxazole Synthesis Overview
Caption: Bredereck reaction for oxazole synthesis.
Quantitative Data for Bredereck Oxazole Synthesis
| α-Haloketone | Amide | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α-Bromoacetophenone | Formamide | 150 | 2 | 70 | [8] |
| 2-Chloro-1-phenylethanone | Acetamide | 160 | 3 | 65 | [9] |
| 3-Bromo-2-butanone | Benzamide | 140 | 4 | 72 | [9] |
Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole
-
A mixture of α-bromoacetophenone (10 mmol) and acetamide (50 mmol) is heated at 160°C for 3 hours.
-
After cooling to room temperature, the reaction mixture is treated with 2 M aqueous sodium hydroxide solution until it is alkaline.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to give 2-methyl-4-phenyloxazole.
Oxazole Synthesis via Cycloisomerization of Propargyl Amides
A more contemporary and often milder approach to oxazoles involves the cycloisomerization of propargyl amides.[3][10] This transformation can be catalyzed by a variety of reagents, including transition metals (e.g., gold, copper, palladium) or Brønsted acids.[10][11]
Mechanism: The mechanism is catalyst-dependent. In a general sense, the catalyst activates the alkyne moiety of the propargyl amide towards intramolecular nucleophilic attack by the amide oxygen. This 5-endo-dig cyclization forms an oxazoline intermediate, which then isomerizes to the thermodynamically more stable oxazole.
Cycloisomerization of Propargyl Amides
Caption: Oxazole synthesis from propargyl amides.
Quantitative Data for Cycloisomerization of Propargyl Amides
| Propargyl Amide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(1-Phenylprop-2-yn-1-yl)benzamide | AuCl₃ | CH₂Cl₂ | rt | 0.5 | 95 | [11] |
| N-(Prop-2-yn-1-yl)benzamide | CuI | Toluene | 110 | 12 | 88 | [10] |
| N-(1,3-Diphenylprop-2-yn-1-yl)acetamide | PTSA | Toluene | 80 | 1 | 90 | [10] |
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Diphenyloxazole
-
To a solution of N-(1-phenylprop-2-yn-1-yl)benzamide (1 mmol) in dichloromethane (10 mL) is added a catalytic amount of gold(III) chloride (2 mol%).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2,5-diphenyloxazole.
Conclusion
The synthesis of the oxazole ring is a mature field with a diverse array of reliable methods. The classical Robinson-Gabriel and Fischer syntheses, while effective, often require harsh conditions, which can limit their applicability with sensitive substrates. The Van Leusen and Bredereck reactions offer milder alternatives with good functional group tolerance. More recent developments, such as the cycloisomerization of propargyl amides, provide highly efficient and atom-economical routes to a wide range of substituted oxazoles under mild conditions. The choice of synthetic strategy will ultimately depend on the desired substitution pattern of the target oxazole and the functional groups present in the starting materials. This guide provides the fundamental principles and practical details to aid researchers in the strategic design and execution of oxazole synthesis in their drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Fischer oxazole synthesis - definition - Encyclo [encyclo.co.uk]
- 10. Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Scope and Limitations of 2,5-Diphenyl-Oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diphenyl-oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its unique photophysical properties and diverse biological activities make it a versatile core for the development of novel therapeutics and functional molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and inherent limitations of 2,5-diphenyl-oxazole derivatives, offering a comprehensive resource for professionals in the field.
Synthetic Methodologies: Crafting the Oxazole Core
The construction of the 2,5-diphenyl-oxazole ring system can be achieved through several synthetic routes, with the Robinson-Gabriel synthesis being a cornerstone method for preparing 2,5-diaryl-oxazoles.[1]
Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1] While effective, traditional protocols often rely on harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride, which can lead to low yields.[2][3] The use of polyphosphoric acid has been shown to improve yields to a more moderate 50-60%.[1]
A General Experimental Protocol for Robinson-Gabriel Synthesis:
-
Acylation: An appropriate α-amino ketone is acylated with a benzoyl chloride derivative to yield the corresponding 2-acylamino-ketone.
-
Cyclodehydration: The 2-acylamino-ketone is treated with a cyclodehydrating agent. A common procedure involves heating the substrate with phosphorus oxychloride in a suitable solvent, followed by refluxing for an extended period (e.g., 48 hours).[2]
-
Work-up and Purification: The reaction mixture is cooled and carefully quenched with water or a mild base. The crude product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography, to afford the desired 2,5-diphenyl-oxazole derivative.
Other Synthetic Approaches
Modern synthetic chemistry has expanded the toolbox for accessing 2,5-diphenyl-oxazole derivatives. These methods often offer milder reaction conditions and greater functional group tolerance.
-
Suzuki Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling provides a powerful method for introducing aryl groups at the 2- and 5-positions of a pre-formed oxazole ring, or for constructing the diaryl system prior to cyclization.[4][5][6][7][8]
-
Oxidative Cyclization: The oxidative cyclization of substrates like benzoin oxime derivatives offers an alternative route to the oxazole core.[9][10]
Scope of Applications
The unique structural and electronic properties of 2,5-diphenyl-oxazole derivatives have led to their exploration in a wide array of scientific and technological fields.
Medicinal Chemistry and Drug Development
The oxazole ring is a key pharmacophore in numerous biologically active compounds, and 2,5-diphenyl-oxazole derivatives are no exception. They have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity: A significant body of research has focused on the anticancer potential of this class of compounds. Several derivatives have exhibited potent cytotoxicity against a range of cancer cell lines.[11][12][13][14]
Table 1: Anticancer Activity (IC₅₀ Values) of Selected 2,5-Diphenyl-Oxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | HeLa | 0.78 | [11] |
| A549 | 1.08 | [11] | |
| HepG2 | 1.27 | [11] | |
| Compound 4q | HeLa | 192.31 | [13] |
| HBL-100 | 198.18 | [13] |
The anticancer mechanism of action for some derivatives has been elucidated, revealing them to be potent inhibitors of tubulin polymerization.[11][15][16][17][18] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11][15] Some derivatives have also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[19][20][21][22][23]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), fluorescent reporter (e.g., DAPI), and test compounds.
-
Procedure:
-
Tubulin is pre-incubated with the test compound or vehicle control on ice.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
Polymerization is initiated by placing the plate in a fluorescence plate reader heated to 37°C.
-
Fluorescence is monitored over time (e.g., every 3 seconds for 1 hour) at excitation and emission wavelengths appropriate for the reporter dye.
-
The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time plot.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[18]
-
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Apoptosis Signaling Pathway
The induction of apoptosis by these compounds often proceeds through the intrinsic (mitochondrial) pathway.[24][25][26][27]
Fluorescent Probes and Scintillators
2,5-Diphenyl-oxazole (PPO) is a well-known organic scintillator and fluorescent compound. Its derivatives are widely used as fluorescent probes and dyes in analytical chemistry and biochemistry due to their high photoluminescence quantum yields.[28][29] They are integral components of liquid scintillation cocktails and are employed in fluorography techniques for the detection of radioisotopes.[15]
Table 2: Photophysical Properties of Selected 2,5-Diphenyl-Oxazole Derivatives
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| PPO | Cyclohexane | 302.8 | ~360 | 1.0 | [30] |
| 2-(p-Biphenyl)-5-phenyl oxazole | Toluene | 328 | 390 | 0.95 | [4] |
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile that overlaps with the test sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the test sample.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the standard and the test samples.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts x and st refer to the test sample and the standard, respectively.[25]
-
Limitations and Challenges
Despite their broad utility, 2,5-diphenyl-oxazole derivatives are not without their limitations, which must be considered during the design and development of new molecules.
Synthetic Challenges
The synthesis of substituted 2,5-diphenyl-oxazoles can be challenging. The Robinson-Gabriel synthesis, while widely used, often requires harsh conditions that may not be compatible with sensitive functional groups.[2][3] The functionalization of the oxazole core itself can also be difficult, requiring specific and sometimes complex synthetic strategies.[31]
Physicochemical and Pharmacokinetic Properties
Solubility and Bioavailability: Some 2,5-diphenyl-oxazole derivatives suffer from poor aqueous solubility, which can negatively impact their bioavailability and limit their therapeutic potential.[28]
Metabolic Stability: The oxazole ring can be susceptible to metabolic degradation, which can lead to rapid clearance from the body and a poor pharmacokinetic profile.[30][32][33][34][35] Early assessment of metabolic stability is crucial in the drug discovery process to identify and address potential liabilities.[32][33][34][35] Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements for the oxazole ring.[30][34]
Chemical Stability: Some 2,5-diphenyl-oxazole derivatives can undergo photooxidation upon prolonged exposure to ultraviolet light, leading to decomposition.[36][37] This instability can be a concern for applications where the compound is exposed to light, such as in fluorescent probes or certain drug formulations.[36][37][38]
Structure-Activity Relationship (SAR) Challenges: Establishing a clear and predictable structure-activity relationship for 2,5-diphenyl-oxazole derivatives can be complex. The biological activity is often highly sensitive to the nature and position of substituents on the phenyl rings, necessitating extensive synthetic efforts to explore the chemical space and optimize activity.[11][12][14][15][39]
Logical Relationship: Drug Development Challenges
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Robinson‐Gabriel Oxazole Synthesis - Art Boulevard [artboulevard.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. youtube.com [youtube.com]
- 6. diva-portal.org [diva-portal.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 28. researchgate.net [researchgate.net]
- 29. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. Diversity synthesis via C-H bond functionalization: concept-guided development of new C-arylation methods for imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. wjahr.com [wjahr.com]
- 34. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 35. wjahr.com [wjahr.com]
- 36. "Liquid Scintillators. The Photooxidation of 2,5-Diphenyloxazole" by Margaret E. Ackerman [digitalrepository.unm.edu]
- 37. "Liquid Scintillators.The Decomposition Of 2, 5-Diphenyloxazole In Ultr" by John W. Hustler [digitalrepository.unm.edu]
- 38. mdpi.com [mdpi.com]
- 39. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Frontiers in Oxazole Ring Systems: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the theoretical and computational methodologies employed to understand and predict the behavior of oxazole-containing compounds, with a focus on their application in drug discovery and development.
Computational Exploration of Oxazole Derivatives
Theoretical studies provide invaluable insights into the structure, reactivity, and biological activity of oxazole ring systems, guiding the rational design of more potent and selective drug candidates. Key computational methods employed include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. In the context of oxazoles, DFT is frequently used to determine optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity descriptors.
A common approach involves geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311G++(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Table 1: Calculated Quantum Chemical Parameters for a Representative Oxazole Derivative
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom or group of atoms to attract electrons. |
| Electrophilicity Index (ω) | 2.79 eV | A measure of the electrophilic power of a molecule. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of oxazole-based ligands to their biological targets, such as enzymes and receptors.
The process typically involves preparing the 3D structures of both the ligand (oxazole derivative) and the receptor (protein), defining a binding site (grid box) on the receptor, and using a docking algorithm to explore possible binding poses.[3] Software such as AutoDock Vina is commonly employed for this purpose.[3] The results are then scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction.
Table 2: Molecular Docking Scores of Oxazole Derivatives Against Heme-Binding Protein [3]
| Compound | Docking Affinity (kcal/mol) |
| Oxazole Derivative 1 | -10.0 |
| Oxazole Derivative 2 | -11.3 |
| Oxazole Derivative 3 | -9.6 |
| Oxazole Derivative 4 | -10.0 |
| Oxazole Derivative 5 | -9.4 |
| Amoxicillin (Standard) | -8.6 |
| Moxifloxacin (Standard) | -8.6 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] For oxazole derivatives, 2D and 3D-QSAR studies are performed to identify the key structural features that govern their therapeutic effects.[4] Descriptors such as steric, electronic, and hydrophobic properties are correlated with biological activity (e.g., IC50 values) to build a predictive model.
These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and experimental testing.[4]
Experimental Protocols for Theoretical Studies
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key computational experiments cited in this guide.
Density Functional Theory (DFT) Calculation Protocol
-
Software: Gaussian 09W program package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311G++(d,p).
-
Procedure:
-
The 3D structure of the oxazole derivative is drawn using a molecular builder and pre-optimized using a molecular mechanics force field.
-
The pre-optimized structure is then subjected to geometry optimization at the B3LYP/6-311G++(d,p) level of theory.
-
Frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
From the output of the calculation, various electronic properties such as HOMO and LUMO energies, and the dipole moment are extracted.
-
Chemical reactivity descriptors (hardness, electronegativity, electrophilicity index) are calculated from the HOMO and LUMO energies.
-
Molecular Docking Protocol
-
Software: AutoDock Vina.[3]
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed for the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structure of the oxazole derivative is drawn and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable method (e.g., molecular mechanics or semi-empirical methods).
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The prepared ligand structure is saved in the PDBQT file format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are specified. For example, for the heme-binding protein, the grid center might be x=-9.515, y=26.270, z=22.0381 with dimensions of x=42.688, y=47.783, z=39.555 Å.[3]
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina, which searches for the best binding poses of the ligand within the defined grid box.
-
The results are ranked based on their docking scores, and the top-scoring poses are analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
QSAR Study Protocol
-
Dataset Preparation:
-
A dataset of oxazole derivatives with their corresponding experimental biological activities (e.g., IC50 values) is collected.
-
The 2D structures of the molecules are drawn and converted to 3D structures.
-
The geometries of the molecules are optimized.
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.
-
-
Model Building:
-
The dataset is typically divided into a training set and a test set.
-
A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a QSAR model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set and various statistical metrics (e.g., r², q², RMSE).
-
Internal validation techniques like leave-one-out cross-validation are also employed.
-
-
Interpretation:
-
The validated QSAR model is interpreted to understand which molecular descriptors have the most significant impact on the biological activity, providing insights for the design of new, more potent compounds.
-
Signaling Pathways and Mechanisms of Action
Theoretical studies are instrumental in elucidating the mechanisms by which oxazole derivatives exert their biological effects. Many oxazole-containing compounds have demonstrated significant anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival.[5] Several oxazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.
Caption: STAT3 signaling pathway and the inhibitory action of oxazole derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[5] Oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Caption: Inhibition of tubulin polymerization by oxazole derivatives.
G-Quadruplex DNA Stabilization
G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters.[7] Stabilization of these structures can inhibit the activity of telomerase and downregulate oncogene expression, making them a promising anticancer target.[7] Macrocyclic oxazole derivatives, such as telomestatin, are known to be potent G-quadruplex stabilizers.[7]
Caption: Stabilization of G-quadruplex DNA by macrocyclic oxazoles.
DNA Topoisomerase Inhibition
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[8][9] Inhibition of these enzymes leads to DNA damage and ultimately cell death.[9] Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II.[10]
Caption: Mechanism of DNA topoisomerase inhibition by oxazole derivatives.
Conclusion
The theoretical and computational study of oxazole ring systems is a rapidly evolving field that is making significant contributions to drug discovery. By leveraging methods such as DFT, molecular docking, and QSAR, researchers can gain a deeper understanding of the structure-activity relationships of oxazole derivatives and rationally design novel compounds with improved therapeutic profiles. The continued development and application of these theoretical approaches, in close collaboration with experimental validation, will undoubtedly accelerate the discovery of the next generation of oxazole-based medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalogue.curtin.edu.au [catalogue.curtin.edu.au]
- 7. Targeting Human Telomeric G-Quadruplex DNA with Oxazole-Containing Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Oxazolemethanol, 2,5-diphenyl- and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-diphenyloxazole scaffold represents a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-Oxazolemethanol, 2,5-diphenyl- and its analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for the synthesis of the core scaffold and for various biological assays are presented. Quantitative structure-activity relationship (QSAR) data, including antiplasmodial, acaricidal, and platelet aggregation inhibitory activities, are summarized in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2,5-diphenyloxazole core.
Introduction
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common structural motif in numerous biologically active compounds. The 2,5-diphenyloxazole core, in particular, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Analogs of this scaffold have been reported to exhibit a range of activities, including anti-inflammatory, anticancer, antimicrobial, and antiplasmodial effects. This guide focuses on 4-Oxazolemethanol, 2,5-diphenyl-, a hydroxylated derivative, and its related analogs, providing a detailed examination of their chemical synthesis and biological significance.
Chemical Synthesis
The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common and effective method for the preparation of the 2,5-diphenyloxazole scaffold is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.
Synthesis of 2,5-Diphenyloxazole (Parent Compound)
A widely employed method for the synthesis of 2,5-diphenyloxazole involves a one-pot reaction starting from benzoyl glycine.[1] This procedure includes acylation, Friedel-Crafts reaction, and subsequent cyclization.
Synthesis of 4-Oxazolemethanol, 2,5-diphenyl-
Biological Activities and Quantitative Data
Analogs of 4-Oxazolemethanol, 2,5-diphenyl- have been evaluated for a variety of biological activities. The following tables summarize the key quantitative data from these studies.
Table 1: Antiplasmodial Activity of 2,5-Diphenyloxazole Analogs[3]
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum K1 IC50 (µM) | HFF CC50 (µM) | Selectivity Index (SI) for K1 |
| 1 | 3.38 ± 0.21 | 1.27 ± 0.15 | 39.53 ± 2.11 | 31.13 |
| 4 | 12.65 ± 1.11 | 6.19 ± 0.78 | > 100 | > 16.16 |
| 7 | 5.43 ± 0.54 | 2.11 ± 0.23 | 89.76 ± 5.43 | 42.54 |
| 10 | 8.76 ± 0.98 | 4.32 ± 0.45 | > 100 | > 23.15 |
| 31 | 4.56 ± 0.32 | 1.87 ± 0.19 | 336.35 ± 12.4 | 179.87 |
| 32 | 6.78 ± 0.56 | 2.54 ± 0.28 | 298.76 ± 15.6 | 117.62 |
HFF: Human Foreskin Fibroblasts; CC50: 50% cytotoxic concentration; SI: CC50/IC50 for P. falciparum K1.
Table 2: Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Analogs
| Compound | Concentration (mg/L) | Mite Egg Mortality (%) | Mite Larvae Mortality (%) |
| 11l | 10 | 100 | Not Reported |
| 11o | 10 | 100 | Not Reported |
| 11q | 10 | 100 | Not Reported |
| 11t | 10 | 100 | Not Reported |
| 11y | 10 | 100 | Not Reported |
| 9 | 10 | 100 | Not Reported |
Experimental Protocols
General Synthesis of 2,5-Diphenyloxazole[1]
Materials:
-
Benzoyl glycine
-
Thionyl chloride
-
Benzene
-
Aluminum trichloride
-
Sulfuric acid (50 wt%)
-
Water
-
Toluene
-
Iron oxide powder
-
Activated carbon
Procedure:
-
Benzoyl glycine (1 kmol) and thionyl chloride (2 kmol) are reacted in a suitable reactor at 50°C until the reaction is complete.
-
Excess thionyl chloride is distilled off to obtain benzamidoacetyl chloride.
-
The reaction mixture is cooled to 50°C, and benzene (10 kmol) and aluminum trichloride (2 kmol) are added.
-
The mixture is heated to reflux for 3 hours to yield N-benzoyl-ω-aminoacetophenone.
-
After cooling to 30°C, 50 wt% sulfuric acid (2 kmol) is added, and the mixture is slowly heated to 100°C.
-
Upon completion of the reaction, excess benzene is evaporated.
-
The reaction solution is cooled to 30°C, and water is added dropwise to precipitate the crude 2,5-diphenyloxazole.
-
The crude product is collected by filtration.
-
For purification, the crude product is dissolved in toluene, and treated with iron oxide powder and activated carbon at 110°C for 3 hours.
-
The mixture is filtered, and the solvent is evaporated to yield purified 2,5-diphenyloxazole.
In Vitro Antiplasmodial Activity Assay[3]
Materials:
-
Plasmodium falciparum strains (e.g., 3D7 and K1)
-
Human red blood cells
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
Procedure:
-
Parasite cultures are maintained in human red blood cells in supplemented RPMI 1640 medium.
-
Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2%.
-
The parasite suspension is dispensed into 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, the plates are frozen at -20°C.
-
For lysis, a buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The 50% inhibitory concentration (IC50) is determined by nonlinear regression analysis of the dose-response curves.
Cytotoxicity Assay[3]
Materials:
-
Human Foreskin Fibroblasts (HFF)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and penicillin-streptomycin
-
Resazurin solution
-
Test compounds dissolved in DMSO
Procedure:
-
HFF cells are seeded in 96-well plates and incubated for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for 48 hours.
-
Resazurin solution is added to each well, and the plates are incubated for another 4 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 560 nm and 590 nm, respectively.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological activities of 2,5-diphenyloxazole analogs are attributed to their interaction with various cellular targets and signaling pathways.
One of the identified mechanisms of action for a class of 4,5-diphenyloxazole derivatives is the inhibition of platelet aggregation, suggesting they act as prostacyclin mimetics.
Below are Graphviz diagrams illustrating a simplified logical workflow for the synthesis and a conceptual representation of the platelet aggregation inhibition pathway.
Conclusion
4-Oxazolemethanol, 2,5-diphenyl- and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of their synthesis, biological activities, and underlying mechanisms of action. The provided experimental protocols and quantitative data offer a solid foundation for researchers to build upon in their quest for novel and effective drugs. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.
References
Methodological & Application
Application Notes and Protocols for 2,5-Diphenyl-1,3-Oxazoline in Acaricidal Studies
Introduction
Recent research in the development of novel acaricides has explored various heterocyclic compounds. Among these, oxazoline derivatives have shown significant promise. While 2,4-diphenyl-1,3-oxazoline derivatives, such as the commercial acaricide etoxazole, are known for their high acaricidal activity, studies have also been conducted on the isomeric 2,5-diphenyl-1,3-oxazoline scaffold.[1][2] These investigations aim to understand the structure-activity relationships (SAR) and to explore new chemical spaces for potential acaricidal agents. The primary mechanism of action for the more active 2,4-isomers is the inhibition of chitin synthase, a crucial enzyme in the mite's life cycle.[2][3][4] It is hypothesized that 2,5-diphenyl-1,3-oxazolines may share this target, although with potentially different binding efficiencies due to stereochemical differences.[1][2][3]
These application notes provide a summary of the acaricidal activity of 2,5-diphenyl-1,3-oxazoline derivatives, detailed experimental protocols for their synthesis and bio-evaluation, and visual representations of the proposed mechanism and experimental workflows.
Data Presentation: Acaricidal Activity
The acaricidal activity of a series of 2,5-diphenyl-1,3-oxazoline compounds has been evaluated against mite eggs and larvae. The following table summarizes the mortality rates of selected compounds at various concentrations, with the commercial acaricide etoxazole and more active 2,4-diphenyl-1,3-oxazoline isomers included for comparison.
Table 1: Mortality of 2,5-Diphenyl-1,3-Oxazoline Derivatives Against Mite Eggs and Larvae [2]
| Compound ID | Test Stage | Concentration (mg/L) | Mortality (%) |
| 11l | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 85.7 | |
| 11o | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 92.3 | |
| 11q | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 88.9 | |
| 11t | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 93.3 | |
| 11y | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 87.5 | |
| 9 | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 92.9 | |
| Etoxazole | Egg | 100 | 100 |
| 10 | 100 | ||
| Larva | 100 | 100 |
Note: The compounds listed are derivatives of the 2,5-diphenyl-1,3-oxazoline scaffold with various substituents at the 5-phenyl position.[1][2]
Experimental Protocols
Synthesis of 2,5-Diphenyl-1,3-Oxazoline Derivatives
The synthesis of 2,5-diphenyl-1,3-oxazoline derivatives can be achieved through a multi-step process. The general synthetic route is outlined below.[1][5]
Protocol for the Synthesis of Key Intermediate (Compound 10) [5]
-
Step 1: Suzuki Coupling. React p-bromobenzyl alcohol with vinylboronic acid pinacol ester to prepare olefin 2.
-
Step 2: Functionalization. Treat olefin 2 with N-bromo-succinimide (NBS) to form the bromoethanol derivative 3.
-
Step 3: Nucleophilic Substitution. React compound 3 with potassium phthalimide in anhydrous DMF at 100 °C for 8 hours to yield intermediate 4.[1]
-
Step 4: Hydroxyl Protection. Protect the hydroxyl groups of intermediate 4.
-
Step 5: Cyclization. Treat the protected intermediate with 2,6-difluorobenzoyl chloride.
-
Step 6: Deprotection. Remove the protecting groups using tetrabutylammonium fluoride (TBAF) to yield the dihydroxy compound 8.
-
Step 7: Chlorination. Chlorinate compound 8 using SOCl₂.
-
Step 8: Cyclization. Perform cyclization under alkaline conditions to obtain the key intermediate 10, which possesses the 2,5-diphenyloxazoline skeleton and a benzyl chloride moiety.
Protocol for the Synthesis of Target Compounds (11a-11y) [5]
-
React the key intermediate 10 with various nucleophilic reagents (HXR, where X = N, O, S) to introduce different substituents at the 5-phenyl position, yielding the final 2,5-diphenyl-1,3-oxazoline compounds 11.
Acaricidal Bioassay Protocol (Leaf-Dip Method)[4]
This protocol is adapted from methods used for evaluating the acaricidal activity of oxazoline derivatives.
-
Mite Rearing. Maintain a healthy colony of the target mite species (e.g., Tetranychus cinnabarinus) on a suitable host plant (e.g., Sieva bean plants, Phaseolus vulgaris L.) under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions. Dissolve the synthesized 2,5-diphenyl-1,3-oxazoline compounds in a suitable solvent (e.g., acetone or DMF) and then dilute with distilled water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.
-
Ovicidal Assay.
-
Place leaf discs (e.g., 2 cm in diameter) from the host plant onto wet cotton in Petri dishes.
-
Introduce adult female mites onto the leaf discs and allow them to lay eggs for 24 hours.
-
Remove the adult mites, leaving a standardized number of eggs (e.g., 50-100) on each disc.
-
Dip the leaf discs with eggs into the test solutions for 5-10 seconds.
-
Allow the treated leaf discs to air dry.
-
Incubate the treated discs under the same conditions as mite rearing.
-
Assess egg mortality after 7-10 days by counting the number of unhatched eggs.
-
-
Larvicidal Assay.
-
Prepare leaf discs as in the ovicidal assay.
-
Dip the untreated leaf discs into the test solutions and allow them to dry.
-
Transfer a known number of newly hatched larvae (e.g., 20-30) onto the treated leaf discs.
-
Incubate the discs under controlled conditions.
-
Assess larval mortality after 48-72 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis. Calculate the mortality rates for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 values using probit analysis.
Visualizations
Proposed Mechanism of Action
The proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline derivatives is the inhibition of chitin synthase 1, which disrupts the molting process and is ultimately lethal to the mites.
Caption: Proposed mechanism of action for 2,5-diphenyl-1,3-oxazoline.
Experimental Workflow for Acaricidal Studies
The following diagram illustrates the typical workflow for the synthesis and evaluation of 2,5-diphenyl-1,3-oxazoline derivatives as acaricides.
Caption: Experimental workflow for acaricidal studies.
References
- 1. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Oxazolemethanol, 2,5-diphenyl- in Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds, particularly those containing oxazole scaffolds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The derivative 4-Oxazolemethanol, 2,5-diphenyl- represents a promising chemical entity for the development of novel therapeutic agents. The presence of the diphenyl-substituted oxazole core suggests potential interactions with various biological targets. This document provides an overview of potential applications, synthesis protocols, and methods for evaluating the biological activity of 4-Oxazolemethanol, 2,5-diphenyl- and its analogs, based on established knowledge of similar chemical structures. While specific data on this exact molecule is limited, the following sections extrapolate from related compounds to guide initial research and development efforts.
Oxazole derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects[1][2]. The 2,5-diphenyl substitution pattern, in particular, has been explored in other heterocyclic systems, often conferring potent biological activity[3][4]. For instance, compounds with diphenyl-substituted five-membered rings have been investigated as HDAC inhibitors and for their DNA binding affinity[4].
Potential Therapeutic Applications
Based on the activities of structurally related compounds, 4-Oxazolemethanol, 2,5-diphenyl- could be investigated for the following therapeutic applications:
-
Anticancer Activity: Many heterocyclic compounds containing phenyl groups exhibit cytotoxic effects against various cancer cell lines. The planar nature of the diphenyl-oxazole core may allow for intercalation with DNA or interaction with key enzymatic targets in cancer cells[4].
-
Antioxidant Activity: Phenolic and heterocyclic compounds are known to possess antioxidant properties by scavenging free radicals. The potential for 4-Oxazolemethanol, 2,5-diphenyl- to act as an antioxidant could be beneficial in conditions associated with oxidative stress[5][6].
-
Anti-inflammatory Activity: Certain oxazole and triazole derivatives have shown anti-inflammatory effects[1]. This molecule could potentially modulate inflammatory pathways.
-
Acaricidal and Insecticidal Activity: Structurally similar 2,5-diphenyl-1,3-oxazoline compounds have been investigated for their acaricidal properties, suggesting a potential application in pest control or for treating parasitic infections[7].
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of 4-Oxazolemethanol, 2,5-diphenyl-.
Protocol 1: Synthesis of 4-Oxazolemethanol, 2,5-diphenyl-
This protocol is a representative method based on common synthetic routes for substituted oxazoles.
Materials:
-
Benzoin
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2,5-Diphenyloxazole-4-carbaldehyde:
-
In a round-bottom flask, dissolve benzoin (1 equivalent) in an excess of formamide (10-15 equivalents).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents).
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-diphenyloxazole-4-carbaldehyde.
-
-
Reduction to 4-Oxazolemethanol, 2,5-diphenyl-:
-
Dissolve the 2,5-diphenyloxazole-4-carbaldehyde (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.5-2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterization: The structure and purity of the synthesized 4-Oxazolemethanol, 2,5-diphenyl- should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)
This protocol assesses the free radical scavenging activity of the synthesized compound.
Materials:
-
4-Oxazolemethanol, 2,5-diphenyl-
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the compound in methanol to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the compound solution or ascorbic acid (positive control) to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a blank, use 100 µL of methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity |
| 4-Oxazolemethanol, 2,5-diphenyl- | 10 | Hypothetical Value |
| 25 | Hypothetical Value | |
| 50 | Hypothetical Value | |
| 100 | Hypothetical Value | |
| 200 | Hypothetical Value | |
| Ascorbic Acid (Control) | 10 | Hypothetical Value |
| 25 | Hypothetical Value | |
| 50 | Hypothetical Value | |
| 100 | Hypothetical Value | |
| 200 | Hypothetical Value |
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
4-Oxazolemethanol, 2,5-diphenyl-
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed the HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in DMSO and dilute it with the culture medium to obtain various final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (<0.5%).
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound or doxorubicin. Include a vehicle control (medium with DMSO).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability:
-
% Cell Viability = (A_sample / A_control) * 100
-
Where A_sample is the absorbance of cells treated with the compound, and A_control is the absorbance of untreated cells.
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| 4-Oxazolemethanol, 2,5-diphenyl- | 1 | Hypothetical Value | Hypothetical Value |
| 5 | Hypothetical Value | ||
| 10 | Hypothetical Value | ||
| 25 | Hypothetical Value | ||
| 50 | Hypothetical Value | ||
| Doxorubicin (Control) | 0.1 | Hypothetical Value | Hypothetical Value |
| 0.5 | Hypothetical Value | ||
| 1 | Hypothetical Value | ||
| 5 | Hypothetical Value | ||
| 10 | Hypothetical Value |
Visualizations
Caption: Synthetic pathway for 4-Oxazolemethanol, 2,5-diphenyl-.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol : Oriental Journal of Chemistry [orientjchem.org]
- 6. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nonlinear Optical Properties of Diphenyl-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl-imidazole derivatives have emerged as a promising class of organic materials exhibiting significant nonlinear optical (NLO) properties. Their molecular structure, characterized by a π-conjugated system encompassing phenyl and imidazole rings, allows for efficient intramolecular charge transfer (ICT), which is a key determinant of third-order NLO behavior. These properties make them attractive candidates for a range of applications, including optical limiting, frequency conversion, and, notably, in the realm of biomedical sciences for applications such as two-photon bioimaging and photodynamic therapy. This document provides a summary of their NLO properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their structure-property relationships.
Data Presentation: Nonlinear Optical Properties
The third-order NLO properties of several diphenyl-imidazole derivatives have been investigated, with key parameters including the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), the third-order nonlinear optical susceptibility (χ⁽³⁾), and the two-photon absorption (2PA) cross-section (σ₂). A summary of reported values for representative compounds is presented below.
| Compound Name | Solvent | β (cm/GW) | n₂ (cm²/W) | χ⁽³⁾ (esu) | σ₂ (GM) | Reference(s) |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 0.4044 | -2.89 x 10⁻⁶ | 2.2627 x 10⁻⁶ | - | [1][2] |
| T-1 | DMF | - | - | - | 107 | [3] |
| T-2 (imidazolium iodine salt) | DMF | - | - | - | 276 | [3] |
| T-3 (imidazolium hexafluorophosphate salt) | DMF | - | - | - | 96 | [3] |
| Tripodal Imidazole Derivative | - | - | - | - | up to 521 | [4] |
Note: The negative sign for n₂ in 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol indicates a self-defocusing effect.[1][2] The 2PA cross-section (σ₂) is given in Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).
Experimental Protocols
Protocol 1: Synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
This protocol describes a one-pot, three-component synthesis.[1][2]
Materials:
-
Benzil
-
4-Hydroxybenzaldehyde
-
Ammonium acetate
-
Ethanol
-
CoFe₂O₄ nanocatalyst (optional, as a catalyst)
-
Deionized water
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve benzil (1 mmol), 4-hydroxybenzaldehyde (1 mmol), and ammonium acetate (4 mmol) in 10 mL of ethanol.
-
(Optional) Add a catalytic amount of CoFe₂O₄ nanocatalyst (5 mol%).
-
Reflux the mixture at 50°C. Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent mixture of n-hexane and ethyl acetate (4:1). The reaction is typically complete within 30 minutes.
-
If a catalyst was used, separate it from the reaction mixture using an external magnet.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Collect the precipitate by filtration and wash it with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol.
-
Characterize the final product using FTIR, ¹H NMR, and mass spectrometry.
Protocol 2: Z-Scan Measurement for Third-Order NLO Properties
The Z-scan technique is a widely used method to determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).
Equipment:
-
Pulsed laser source (e.g., Nd:YAG laser, 532 nm)
-
Beam splitter
-
Focusing lens
-
Translation stage for moving the sample along the z-axis
-
Two photodetectors (one for the transmitted beam through an aperture and one for the reference beam)
-
Aperture
Procedure:
-
Sample Preparation: Dissolve the diphenyl-imidazole derivative in a suitable solvent (e.g., DMF) to a known concentration in a quartz cuvette with a known path length (typically 1 mm).
-
Optical Alignment:
-
Align the laser beam to be a Gaussian beam.
-
Position the focusing lens to focus the beam.
-
Place the sample on the translation stage, allowing it to move along the beam path (z-axis) through the focal point.
-
Split the laser beam before the focusing lens. Direct one part to a reference detector to monitor input laser power fluctuations.
-
Place the second detector after the sample to measure the transmitted intensity.
-
-
Open-Aperture Z-Scan (for β):
-
Remove the aperture before the detector so that all the transmitted light is collected.
-
Translate the sample along the z-axis from a position far before the focus to a position far after the focus.
-
Record the normalized transmittance as a function of the sample position (z).
-
A valley in the normalized transmittance curve at the focal point (z=0) indicates two-photon absorption or reverse saturable absorption.
-
Fit the experimental data to the theoretical open-aperture Z-scan equation to determine the nonlinear absorption coefficient (β).
-
-
Closed-Aperture Z-Scan (for n₂):
-
Place a finite aperture in the far-field of the transmitted beam.
-
Repeat the translation of the sample along the z-axis, recording the normalized transmittance.
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).
-
Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.
-
Fit the resulting curve to the theoretical closed-aperture Z-scan equation to determine the magnitude and sign of the nonlinear refractive index (n₂).
-
-
Calculation of χ⁽³⁾: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the determined values of n₂ and β.
Protocol 3: Two-Photon Absorption (2PA) Cross-Section Measurement
The two-photon excited fluorescence (TPEF) method is a common technique to determine the 2PA cross-section (σ₂).[3]
Equipment:
-
Tunable femtosecond or picosecond pulsed laser (e.g., Ti:sapphire laser)
-
Reference fluorophore with a known 2PA cross-section (e.g., fluorescein)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample and Reference Preparation: Prepare solutions of the diphenyl-imidazole derivative and the reference fluorophore in the same solvent at the same concentration.
-
Fluorescence Measurement:
-
Measure the one-photon absorption and fluorescence spectra of both the sample and the reference to determine their fluorescence quantum yields.
-
Excite the sample and reference solutions with the pulsed laser at various wavelengths in the near-infrared (NIR) range where linear absorption is negligible.
-
Record the two-photon excited fluorescence spectra.
-
-
Calculation of 2PA Cross-Section: The 2PA cross-section of the sample (σ₂,sample) can be calculated relative to the reference (σ₂,ref) using the following equation:
σ₂,sample = σ₂,ref * (Φ_ref / Φ_sample) * (I_sample / I_ref) * (c_ref / c_sample) * (n_sample / n_ref)
where Φ is the fluorescence quantum yield, I is the integrated fluorescence intensity, c is the concentration, and n is the refractive index of the solvent.
Visualizations
Caption: Workflow for Synthesis and NLO Characterization.
Caption: Influence of substituents on NLO properties.
Applications in Drug Development and Biomedical Research
The significant two-photon absorption cross-sections of some diphenyl-imidazole derivatives make them highly suitable for applications in two-photon fluorescence microscopy. This advanced imaging technique offers deeper tissue penetration, reduced phototoxicity, and higher spatial resolution compared to conventional fluorescence microscopy, making it a powerful tool for visualizing biological processes in living cells and tissues.
Furthermore, molecules with strong 2PA can act as photosensitizers in photodynamic therapy (PDT). Upon simultaneous absorption of two near-infrared photons, these molecules can be excited to a state where they can generate reactive oxygen species (ROS), leading to localized cell death. The use of NIR light in two-photon PDT allows for the treatment of deeper tumors with minimal damage to surrounding healthy tissue. The development of diphenyl-imidazole derivatives as theranostic agents, combining both diagnostic (imaging) and therapeutic (PDT) functionalities, is an active area of research.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Oxazolemethanol, 2,5-diphenyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Oxazolemethanol, 2,5-diphenyl-. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Oxazolemethanol, 2,5-diphenyl-?
The potential impurities in crude 4-Oxazolemethanol, 2,5-diphenyl- largely depend on the synthetic route employed. Based on common synthetic pathways for related oxazole derivatives, likely impurities include:
-
Starting Materials: Unreacted starting materials such as benzaldehyde, a-bromophenylacetonitrile, and serine derivatives (depending on the specific synthesis).
-
Reaction Intermediates: Incomplete conversion can lead to the presence of various reaction intermediates.
-
By-products: Side reactions can generate by-products. For instance, in syntheses involving oxidation or reduction steps, over-oxidized or incompletely reduced species may be present.
-
Solvents and Reagents: Residual solvents and reagents used during the synthesis and work-up procedures.
A general synthetic route to a similar compound, 2,5-diphenyl-1,3-oxazoline, involves the reaction of (4-vinylphenyl)methanol and subsequent steps. If a similar pathway is used for 4-Oxazolemethanol, 2,5-diphenyl-, related vinyl and bromo-intermediates could be potential impurities.[1][2]
Q2: What are the recommended purification techniques for 4-Oxazolemethanol, 2,5-diphenyl-?
The primary purification techniques for 4-Oxazolemethanol, 2,5-diphenyl- are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization: This is an effective method for removing small amounts of impurities, especially if the crude product is relatively pure.
-
Column Chromatography: This technique is ideal for separating the desired product from a complex mixture of impurities with different polarities.
Q3: What is the melting point of pure 4-Oxazolemethanol, 2,5-diphenyl-?
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the compound. 4-Oxazolemethanol, 2,5-diphenyl- is expected to be a moderately polar compound due to the presence of the hydroxyl group.
-
Solution:
-
Select a more polar solvent. Good starting points for moderately polar compounds include ethanol, methanol, or ethyl acetate.
-
Use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The cooling rate is too fast, or the solution is supersaturated with impurities that inhibit crystallization.
-
Solution:
-
Re-heat the solution until the oil redissolves. Allow it to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
-
Add slightly more of the "good" solvent to the hot solution before cooling to reduce the level of supersaturation.
-
Scratch the inside of the flask with a glass rod at the solvent line to induce crystal formation.
-
Add a seed crystal of pure 4-Oxazolemethanol, 2,5-diphenyl- if available.
-
Problem 3: The purity of the recrystallized product is still low.
-
Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either too soluble or too insoluble). The impurities may have co-crystallized with the product.
-
Solution:
-
Perform a second recrystallization using a different solvent system.
-
Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove highly polar or non-polar impurities before recrystallization.
-
For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtering and cooling. Be aware that charcoal can also adsorb some of the desired product.
-
If impurities persist, column chromatography is recommended.
-
Column Chromatography
Problem 1: The compound does not move from the baseline of the column (Rf = 0).
-
Possible Cause: The eluent system is not polar enough to move the compound up the silica gel column.
-
Solution:
-
Gradually increase the polarity of the eluent. For a typical normal-phase silica gel column, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
If a significant increase in the polarity of the primary solvent system is ineffective, consider adding a small percentage (0.5-2%) of a more polar solvent like methanol to the eluent.
-
Problem 2: The compound runs with the solvent front (Rf = 1).
-
Possible Cause: The eluent system is too polar.
-
Solution:
-
Decrease the polarity of the eluent. If using a hexane/ethyl acetate mixture, increase the proportion of hexane.
-
Problem 3: Poor separation between the desired product and impurities (streaking or overlapping bands).
-
Possible Cause:
-
The chosen eluent system does not provide adequate resolution.
-
The column was not packed properly, leading to channeling.
-
The sample was overloaded onto the column.
-
The compound may be degrading on the silica gel.
-
-
Solution:
-
Optimize the Eluent System: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives a good separation between your product and the impurities. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
-
Acid/Base Sensitivity: If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%).
-
Data Presentation
Table 1: Physical Properties of 2,5-Diphenyloxazole (PPO) as a Reference
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO | [5] |
| Molecular Weight | 221.26 g/mol | [3] |
| Melting Point | 70-75 °C | [3][4] |
| Boiling Point | 360 °C | |
| Solubility | Soluble in ethanol, methanol, chloroform; poorly soluble in water. | [3] |
Note: This data is for the related compound 2,5-diphenyloxazole and should be used as an estimation. The properties of 4-Oxazolemethanol, 2,5-diphenyl- will differ due to the presence of the hydroxymethyl group.
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol, Methanol, or Ethyl Acetate/Hexane | These solvents offer a range of polarities suitable for moderately polar compounds. The solvent pair allows for fine-tuning of solubility. |
| Column Chromatography (Normal Phase) | Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 1:1) | This is a standard solvent system for separating compounds of moderate polarity. The gradient allows for the elution of compounds with a range of polarities. |
| Column Chromatography (Normal Phase) | Dichloromethane/Methanol gradient (e.g., starting with 99:1 and gradually increasing) | This system is suitable for more polar compounds that do not elute with hexane/ethyl acetate. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 4-Oxazolemethanol, 2,5-diphenyl- in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Column Chromatography Protocol
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems to determine the optimal eluent for separation.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly. Wet the silica gel with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the solvent mixture.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 4-Oxazolemethanol, 2,5-diphenyl-.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of 4-Oxazolemethanol, 2,5-diphenyl-.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,5-Diphenyloxazole(92-71-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Oxazole, 2,5-diphenyl- (CAS 92-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Stability assessment of 4-Oxazolemethanol, 2,5-diphenyl- in various solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Oxazolemethanol, 2,5-diphenyl-. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 4-Oxazolemethanol, 2,5-diphenyl-?
Q2: I am observing degradation of my compound in solution. What are the likely causes?
A2: Degradation of oxazole derivatives in solution can be attributed to several factors, including:
-
pH: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The compound may be sensitive to oxidation, particularly if exposed to air for extended periods or in the presence of oxidizing agents.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of photosensitive compounds. It is advisable to work with 4-Oxazolemethanol, 2,5-diphenyl- in amber vials or under low-light conditions.
-
Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities that can react with the compound. Using high-purity, anhydrous solvents is recommended.
Q3: Which analytical techniques are most suitable for monitoring the stability of 4-Oxazolemethanol, 2,5-diphenyl-?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the preferred method for stability studies.[2] This technique allows for the separation and quantification of the parent compound and any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Contamination of the solvent or sample. Degradation of the compound. | Use fresh, high-purity solvents. Prepare samples immediately before analysis. If degradation is suspected, perform a forced degradation study to identify potential degradants. |
| Poor peak shape or retention time shifts in HPLC | Improper column equilibration. Mismatch between sample solvent and mobile phase. Column degradation. | Ensure the column is thoroughly equilibrated with the mobile phase. Dissolve the sample in the mobile phase if possible. Use a guard column and replace the analytical column if performance degrades. |
| Inconsistent results between experiments | Variations in experimental conditions (temperature, light exposure). Inaccurate solution preparation. | Strictly control all experimental parameters. Use calibrated pipettes and balances for accurate measurements. Prepare fresh stock solutions for each experiment. |
| Low recovery of the compound from the sample matrix | Adsorption of the compound to container surfaces. Precipitation of the compound. | Use silanized glassware or polypropylene tubes to minimize adsorption.[2] Ensure the compound is fully dissolved in the chosen solvent and that the concentration is below its solubility limit. |
Stability Data Summary
The following tables present hypothetical stability data for 4-Oxazolemethanol, 2,5-diphenyl- in various solvents under accelerated conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability in Common Organic Solvents at 40°C
| Solvent | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| Acetonitrile | 99.5 | 98.2 | 96.5 |
| Methanol | 98.8 | 95.1 | 90.3 |
| Dichloromethane | 99.8 | 99.1 | 98.0 |
| Dimethyl Sulfoxide (DMSO) | 99.2 | 97.5 | 94.8 |
Table 2: Stability in Aqueous Buffers at 40°C
| Buffer pH | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| pH 3.0 (Acetate Buffer) | 95.3 | 88.7 | 75.1 |
| pH 7.4 (Phosphate Buffer) | 99.1 | 97.0 | 93.2 |
| pH 9.0 (Borate Buffer) | 92.4 | 81.5 | 65.8 |
Experimental Protocols
Protocol 1: General Stability Assessment in Organic Solvents
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in the selected high-purity organic solvent (e.g., Acetonitrile, Methanol, Dichloromethane, DMSO).
-
Sample Preparation: Aliquot the stock solution into amber glass vials and seal tightly.
-
Incubation: Place the vials in a temperature-controlled chamber at 40°C.
-
Time Points: Withdraw vials at specified time points (e.g., 0, 24, 72, and 168 hours).
-
Analysis: Immediately upon withdrawal, dilute the samples to an appropriate concentration with the mobile phase and analyze by a validated HPLC-UV method.
-
Data Evaluation: Calculate the percentage of the remaining 4-Oxazolemethanol, 2,5-diphenyl- by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: Stability Assessment in Aqueous Buffers
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Oxazolemethanol, 2,5-diphenyl- in DMSO.[2]
-
Working Solution Preparation: Spike the DMSO stock solution into pre-warmed (37°C) aqueous buffers (e.g., acetate pH 3.0, phosphate pH 7.4, borate pH 9.0) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on stability.[2]
-
Incubation: Incubate the working solutions in a shaking water bath at 37°C.[2]
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS to determine the concentration of 4-Oxazolemethanol, 2,5-diphenyl-.
-
Data Analysis: Determine the degradation rate constant and half-life of the compound in each buffer.
Visualizations
References
Overcoming challenges in the synthesis of substituted oxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted oxazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during key oxazole synthesis methodologies.
Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones to form oxazoles.[1][2]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete dehydration of the α-acylamino ketone intermediate. | - Use a stronger dehydrating agent. Common options include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂).[1][2] - Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to determine the optimal duration. - Ensure the α-acylamino ketone starting material is pure and dry. |
| Side reactions, such as charring or polymerization, especially with strong acids. | - If using a strong acid like H₂SO₄, consider a milder dehydrating agent like acetic anhydride or trifluoroacetic anhydride.[1] - Add the dehydrating agent slowly and control the reaction temperature, especially during the initial stages. | |
| Formation of Impurities | Incomplete cyclization. | - Ensure stoichiometric amounts of the dehydrating agent are used. - The intermediate can sometimes be isolated and subjected to the reaction conditions again with a fresh batch of dehydrating agent. |
| Starting material is not fully consumed. | - Increase the equivalents of the dehydrating agent. - Check the purity of the starting α-acylamino ketone. |
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazole
-
To a solution of the α-acylamino ketone (1.0 eq) in a suitable solvent (e.g., toluene, dioxane), add the dehydrating agent (e.g., polyphosphoric acid, 10 eq by weight) at room temperature.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive TosMIC. | - TosMIC can degrade over time. Use freshly prepared or purchased TosMIC. - Ensure TosMIC is stored under anhydrous conditions. |
| Inefficient deprotonation of TosMIC. | - Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or DBU.[5] - Ensure the solvent is anhydrous, as water will quench the carbanion. | |
| Low reactivity of the aldehyde. | - For electron-rich or sterically hindered aldehydes, a higher reaction temperature or longer reaction time may be necessary. - The use of microwave irradiation has been reported to improve yields with less reactive aldehydes. | |
| Formation of Side Products | Formation of imidazole derivatives. | - If an amine is present as an impurity or in the starting material, it can react with the aldehyde to form an imine, which then reacts with TosMIC to yield an imidazole.[6] Ensure all reagents and solvents are free from amine contamination. |
| Michael addition of TosMIC to α,β-unsaturated aldehydes. | - For α,β-unsaturated aldehydes, consider performing the reaction at a lower temperature to favor 1,2-addition over 1,4-addition. |
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole
-
To a stirred suspension of potassium carbonate (2.0 eq) in a suitable solvent (e.g., methanol, THF) at room temperature, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).[7]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Direct Arylation of Oxazoles
Palladium-catalyzed C-H activation allows for the direct arylation of the oxazole ring, typically at the C2 or C5 position.[8][9]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of C2 and C5 isomers) | Inappropriate choice of ligand, solvent, or base. | - For C5-arylation: Use a polar aprotic solvent like DMA or DMF with a suitable phosphine ligand.[8] - For C2-arylation: A nonpolar solvent such as toluene or xylene often favors C2-arylation. The choice of a specific phosphine ligand is also crucial.[8] - The strength of the base can also influence regioselectivity; stronger bases may favor C2 deprotonation. |
| Low or No Product Yield | Catalyst deactivation. | - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. - Use high-purity reagents and solvents. |
| Poor reactivity of the aryl halide. | - Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If using a less reactive halide, consider increasing the catalyst loading or using a more active ligand. | |
| Homocoupling of the Aryl Halide | Reductive elimination from the Pd(II) intermediate. | - Adjust the reaction temperature. - Screen different phosphine ligands. |
Experimental Protocol: Palladium-Catalyzed C5-Arylation of Oxazole
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To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the oxazole (1.0 eq), the aryl halide (1.2 eq), and the anhydrous solvent (e.g., DMA).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel synthesis is giving a low yield with sulfuric acid. What are some alternative dehydrating agents?
A1: While concentrated sulfuric acid is a classic dehydrating agent for this synthesis, it can sometimes lead to charring and low yields.[10] Other effective dehydrating agents you can consider are:
-
Polyphosphoric acid (PPA): Often gives higher yields and cleaner reactions.
-
Phosphorus pentoxide (P₂O₅): A very strong dehydrating agent.
-
Phosphoryl chloride (POCl₃): Also a strong dehydrating agent.
-
Thionyl chloride (SOCl₂): Can be effective but may require careful temperature control.
-
Trifluoroacetic anhydride (TFAA): A milder alternative that can be useful for sensitive substrates.[1]
Q2: I am attempting a Van Leusen synthesis with an aliphatic aldehyde and getting a low yield. What can I do to improve it?
A2: Aliphatic aldehydes can sometimes be less reactive than their aromatic counterparts in the Van Leusen synthesis. To improve the yield, you can try the following:
-
Increase the reaction temperature: Gently heating the reaction mixture can often drive the reaction to completion.
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Use a stronger base: Switching from potassium carbonate to a stronger base like potassium tert-butoxide may increase the rate of TosMIC deprotonation.
-
Check the purity of your aldehyde: Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction. Use freshly distilled or purified aldehyde.
-
Ensure strictly anhydrous conditions: Any moisture will react with the deprotonated TosMIC and reduce the yield.
Q3: What is the Cook-Heilbron synthesis and can it be used for oxazoles?
A3: The Cook-Heilbron synthesis is primarily known for the preparation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents.[11] While its application to oxazole synthesis is less common, a similar reaction pathway can be envisioned using an α-aminonitrile and a carboxylic acid derivative (e.g., an acyl chloride or anhydride) under dehydrating conditions. The key challenge would be to favor the intramolecular cyclization to form the oxazole ring over potential side reactions. This approach is not as widely used as the Robinson-Gabriel or van Leusen syntheses for oxazoles.
Q4: How can I control the regioselectivity of palladium-catalyzed direct arylation of oxazole?
A4: The regioselectivity between the C2 and C5 positions of the oxazole ring is a known challenge and can be controlled by carefully selecting the reaction conditions:
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Solvent: Polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) generally favor C5-arylation. Nonpolar solvents like toluene or xylene tend to favor C2-arylation.[8]
-
Ligand: The choice of phosphine ligand is critical. Different ligands can steer the reaction towards either C2 or C5. A screening of ligands is often necessary to find the optimal one for a specific substrate combination.
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Base: The strength of the base can also play a role. Stronger bases may facilitate deprotonation at the more acidic C2 position.
Q5: My purification of a substituted oxazole by column chromatography is resulting in significant product loss. Are there any alternative purification methods?
A5: Substituted oxazoles can sometimes be volatile or prone to degradation on silica gel. If you are experiencing significant loss during chromatography, consider these alternatives:
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
-
Distillation: For liquid oxazoles, distillation under reduced pressure (if thermally stable) can be a good option.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a gentler alternative to column chromatography.
-
Solid-Phase Extraction (SPE): In some cases, SPE cartridges can be used to remove specific impurities without the need for a full chromatographic separation.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 9. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the synthesis of 1,3,4-oxadiazole derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,3,4-oxadiazole derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Yield or No Product Formation
Question: I am getting a very low yield of my 1,3,4-oxadiazole derivative, or the reaction is not proceeding at all. What are the possible causes and solutions?
Answer:
Low or no yield is a frequent issue in 1,3,4-oxadiazole synthesis. Several factors could be responsible. A systematic troubleshooting approach is recommended.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the acid hydrazides and carboxylic acids (or their derivatives) are pure and dry. Impurities can interfere with the reaction.
-
Dehydrating Agent: The choice and amount of the dehydrating agent are critical.
-
Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
dot
Caption: Troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.
Table 1: Common Dehydrating Agents and Reaction Conditions
| Dehydrating Agent | Typical Reaction Conditions | Yield Range | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux for several hours | Good | [1][2] |
| Thionyl Chloride (SOCl₂) | Reflux for several hours | Good | [1][2] |
| Polyphosphoric Acid (PPA) | Elevated temperatures | Variable | [1][3] |
| Triflic Anhydride | Mild conditions | Good to excellent | [1] |
| Burgess Reagent | Mild conditions | Good to excellent | [3][4] |
| TBTU | Mild conditions (50°C) | 85% | [5] |
| XtalFluor-E | Mild conditions | 75-95% | [4] |
| SO₂F₂ | Metal-free, mild conditions | High | [6] |
2. Formation of Side Products
Question: I am observing significant side product formation, complicating the purification of my desired 1,3,4-oxadiazole. How can I minimize this?
Answer:
Side product formation is a common challenge, especially in certain synthetic routes. The nature of the side product depends on the starting materials and reaction conditions.
Common Side Products and Solutions:
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1,3,4-Thiadiazoles: When using thiosemicarbazides as precursors for 2-amino-1,3,4-oxadiazoles, the formation of the corresponding 2-amino-1,3,4-thiadiazole is a major competing reaction.[7] To favor the oxadiazole, careful selection of the cyclizing agent is crucial. For instance, using tosyl chloride can selectively produce the oxadiazole.
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Unreacted Intermediates: Incomplete cyclization of the 1,2-diacylhydrazine intermediate can lead to purification difficulties. Ensure sufficient reaction time and an adequate amount of a potent dehydrating agent.
dot
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Enhancing CuI-Mediated Oxazole Synthesis
Welcome to the technical support center for CuI-mediated oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My CuI-mediated oxazole synthesis is giving a low yield. What are the first parameters I should investigate?
A1: Low yields in CuI-mediated oxazole synthesis can often be attributed to several key factors. We recommend a systematic approach to troubleshooting, starting with the following:
-
Catalyst and Ligand: Ensure the quality of your CuI salt. Crucially, many CuI-catalyzed oxazole syntheses require an ancillary ligand to be effective; commercially available CuI salts alone may not catalyze the reaction.[1] The choice of ligand can significantly impact the reaction's efficiency.
-
Reaction Temperature: The reaction temperature is often critical. An optimal temperature needs to be established for your specific substrates and catalytic system. For instance, in some systems, 60°C has been found to be optimal, with lower yields observed at both higher and lower temperatures.[1]
-
Solvent: The choice of solvent can dramatically influence the reaction outcome. Some reactions proceed best under solvent-free (neat) conditions, while others may require specific solvents like toluene or DMSO.[1][2] It is advisable to screen a panel of solvents to find the optimal one for your reaction.
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While lower loadings (e.g., 2-5 mol%) might be attempted for catalyst screening, increasing the loading to 10 mol% has been shown to improve yields in some cases.[1]
Q2: I am not observing any product formation in my reaction. What could be the reason?
A2: A complete lack of product formation is a strong indicator of a fundamental issue with the reaction setup or components. Consider the following possibilities:
-
Inactive Catalyst: As mentioned, CuI often requires a ligand to form an active catalytic species.[1] Without the appropriate ligand, the cationic copper centers crucial for the transformation may not be generated.
-
Incompatible Substrates: While CuI-mediated methods are versatile, certain functional groups on your starting materials might interfere with the catalysis. Review the substrate scope of the specific protocol you are following.
-
Atmosphere Control: Some copper-catalyzed reactions are sensitive to air or moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies it. Conversely, some oxidative cyclizations may require air or an oxidant.
-
Incorrect Reagents: Double-check the identity and purity of all your starting materials, reagents, and solvents.
Q3: Are there any common side reactions I should be aware of?
A3: While specific side reactions depend on the chosen synthetic route, some general undesired pathways can occur:
-
Homocoupling of Starting Materials: This can be a significant side reaction, especially in cross-coupling type syntheses.
-
Incomplete Cyclization: Formation of intermediate products, such as enamides or β-amino ketones, without subsequent cyclization to the oxazole ring can occur if the reaction conditions are not optimal.[3]
-
Decomposition of Starting Materials or Products: At elevated temperatures, sensitive starting materials or the desired oxazole product may decompose, leading to a complex reaction mixture and lower yields.
Troubleshooting Guides
Guide 1: Low Yield in CuI-Catalyzed Dehydrogenative Cyclization of Ketones and Amines
This guide addresses common issues in the synthesis of oxazoles from readily available ketones and amines.
Problem: The reaction yield is significantly lower than reported in the literature.
dot
Caption: Troubleshooting workflow for low yield in dehydrogenative cyclization.
| Parameter | Recommendation | Rationale |
| Catalyst System | Confirm the use of an appropriate ligand with CuI. If using a pre-catalyst, ensure its integrity. | Cationic copper centers, often stabilized by ligands, are crucial for catalytic activity.[1] |
| Temperature | Screen a range of temperatures (e.g., 40°C, 60°C, 80°C). | The optimal temperature balances reaction rate and potential decomposition of reactants or products.[1] |
| Catalyst Loading | If conversion is low, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). | Higher catalyst concentration can increase the reaction rate and drive the reaction to completion.[1] |
| Solvent | If yield is poor, screen different solvents such as Toluene, Dioxane, or consider solvent-free conditions. | The polarity and coordinating ability of the solvent can significantly affect the catalyst's activity and solubility of reagents. |
Guide 2: No Product Formation in CuI-Catalyzed Intramolecular Cyclization of Enamides
This guide focuses on troubleshooting the complete failure of the cyclization of enamide precursors.
Problem: The reaction fails to produce the desired oxazole product.
dot
Caption: Logical steps for diagnosing a failed cyclization reaction.
| Parameter | Recommendation | Rationale |
| Reagent Quality | Verify the purity of the enamide starting material. Ensure accurate stoichiometry of all reagents. | Impurities can poison the catalyst or lead to undesired side reactions. |
| Catalyst System | Use fresh, high-purity CuI. If a ligand is required by the protocol, ensure it is added in the correct ratio. | The activity of the copper catalyst is paramount for the cyclization to occur.[1][4] |
| Atmosphere | If the protocol calls for an inert atmosphere, ensure the reaction vessel is properly purged with nitrogen or argon. | Oxygen can deactivate certain copper catalytic species. |
| Base/Additive | Some protocols require a specific base or additive. Verify its presence and purity. | Bases can be crucial for deprotonation steps in the catalytic cycle. However, the wrong additive can inhibit the reaction.[1] |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data from literature on the optimization of various CuI-mediated oxazole syntheses.
Table 1: Effect of Temperature and Catalyst Loading on Oxazole Synthesis [1]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | 10 | 25 | 13 |
| 2 | 10 | 40 | 31 |
| 3 | 10 | 60 | 77 |
| 4 | 10 | 80 | 60 |
| 5 | 2 | 60 | 36 |
| 6 | 5 | 60 | 51 |
Reaction of benzoyl azide with phenyl acetylene using a binuclear Cu(I) pre-catalyst.
Table 2: Screening of Copper Catalysts and Solvents [5]
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) |
| 1 | CuCl | Toluene | 82 |
| 2 | None | Toluene | 0 |
| 3 | CuBr | Toluene | 75 |
| 4 | CuI | Toluene | 78 |
| 5 | Cu(OAc)₂ | Toluene | 63 |
| 6 | Cu(OTf)₂ | Toluene | 55 |
| 7 | CuCl | Dioxane | 65 |
| 8 | CuCl | CH₃CN | 42 |
| 9 | CuCl | DMF | 58 |
Reaction of styrene with benzyl azide.
Experimental Protocols
Protocol 1: CuI-Catalyzed Dehydrogenative Cyclization of Acetophenone and Benzylamine
This protocol is adapted from a general procedure for the synthesis of 2,5-disubstituted oxazoles.[3]
Materials:
-
Acetophenone (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%)
-
Oxidant (e.g., TEMPO, 2.0 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, 3 mL)
Procedure:
-
To an oven-dried reaction tube, add CuI (19.0 mg, 0.1 mmol), the ligand, the base, and the oxidant.
-
Seal the tube with a septum and purge with an inert atmosphere (e.g., argon).
-
Add the solvent, followed by acetophenone (120.2 mg, 1.0 mmol) and benzylamine (128.6 mg, 1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole.
Protocol 2: CuI-Catalyzed Intramolecular Cyclization of a β,β-dibrominated Secondary Enamide
This protocol is based on a method for the synthesis of 5-bromooxazoles.[6]
Materials:
-
β,β-dibrominated secondary enamide (0.5 mmol)
-
CuI (0.05 mmol, 10 mol%)
-
Base (e.g., Cs₂CO₃, 1.0 mmol)
-
Solvent (e.g., Dioxane, 2 mL)
Procedure:
-
In a sealed tube, combine the β,β-dibrominated secondary enamide (0.5 mmol), CuI (9.5 mg, 0.05 mmol), and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen).
-
Add the solvent via syringe.
-
Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 6 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 5-bromooxazole product.
This technical support center provides a starting point for addressing common issues in CuI-mediated oxazole synthesis. For further assistance, consulting the primary literature for the specific reaction of interest is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Scale-up Synthesis of 4-Oxazolemethanol, 2,5-diphenyl-
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 4-Oxazolemethanol, 2,5-diphenyl-.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing 4-Oxazolemethanol, 2,5-diphenyl- on a larger scale?
A1: The most robust and scalable approach involves a two-stage process. The first stage is the synthesis of a 2,5-diphenyl-4-oxazolecarboxylate intermediate via the Robinson-Gabriel synthesis.[1][2] This involves the cyclodehydration of a 2-acylamino-β-ketoester. The second stage is the chemical reduction of the carboxylate group to the desired primary alcohol.
Q2: What are the critical reaction steps and intermediates?
A2: The critical steps are:
-
Cyclization: Formation of the 2,4,5-trisubstituted oxazole ring. The key intermediate is typically an ethyl or methyl 2,5-diphenyl-4-oxazolecarboxylate.
-
Reduction: Conversion of the ester functional group at the 4-position to a hydroxymethyl group.
Q3: What are the primary safety concerns during this synthesis?
A3: Key safety issues involve the handling of cyclodehydrating agents and reducing agents.
-
Cyclodehydrating agents like concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride, or thionyl chloride are highly corrosive and reactive.[2] Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reducing agents such as lithium aluminum hydride (LiAlH₄) are pyrophoric and react violently with water. Strict anhydrous conditions are mandatory, and quenching procedures must be performed carefully at low temperatures.
Q4: How is the final product typically purified on a larger scale?
A4: Purification strategies depend on the nature of the impurities. For scale-up, recrystallization is the preferred method due to its cost-effectiveness and efficiency. Column chromatography can also be used but may be less practical for very large quantities.[3] A common procedure involves an initial workup to remove inorganic salts, followed by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,5-diphenyl-4-oxazolecarboxylate
This procedure is based on the Robinson-Gabriel synthesis method for forming the oxazole ring.[1][4]
Materials:
-
Ethyl 2-benzamido-3-oxo-3-phenylpropanoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a suitable reactor equipped with mechanical stirring and temperature control, dissolve ethyl 2-benzamido-3-oxo-3-phenylpropanoate in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ethyl 2,5-diphenyl-4-oxazolecarboxylate by recrystallization from ethanol.
Protocol 2: Reduction to 4-Oxazolemethanol, 2,5-diphenyl-
Materials:
-
Ethyl 2,5-diphenyl-4-oxazolecarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a reactor under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is rigorously dried.
-
Suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve ethyl 2,5-diphenyl-4-oxazolecarboxylate in anhydrous THF and add it slowly to the LiAlH₄ suspension, maintaining the temperature at 0-5 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4-Oxazolemethanol, 2,5-diphenyl- by recrystallization.
Data Presentation
Table 1: Summary of Key Reaction Parameters
| Parameter | Stage 1: Cyclization | Stage 2: Reduction |
| Key Reagent | Concentrated H₂SO₄ | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Workup | Aqueous wash, extraction | Fieser quench, filtration |
| Purification | Recrystallization (Ethanol) | Recrystallization |
Troubleshooting Guide
Q: My cyclization reaction (Protocol 1) yield is low. What are the common causes and solutions?
A: Low yield in the Robinson-Gabriel cyclization is a frequent issue during scale-up.
-
Cause 1: Incomplete Dehydration. Water is a byproduct of the reaction; its presence can inhibit the cyclization.
-
Solution: Ensure you are using a sufficient excess of a strong cyclodehydrating agent like H₂SO₄. Using other potent agents like polyphosphoric acid or PCl₅ can also be effective.[4] All reagents and solvents should be as dry as possible.
-
-
Cause 2: Side Reactions. The harsh acidic conditions can lead to degradation of the starting material or product.
-
Solution: Maintain strict temperature control, especially during the exothermic addition of the acid. Do not allow the reaction to run for an unnecessarily long time once completion is observed via TLC.
-
-
Cause 3: Inefficient Workup. The product might be lost during the aqueous workup.
-
Solution: Ensure thorough extraction from the aqueous layer. Check the pH of the aqueous layer after neutralization to prevent the hydrolysis of any remaining starting material.
-
Q: The reduction of the ester (Protocol 2) is incomplete. What should I do?
A: Incomplete reduction can usually be traced to the reducing agent or reaction conditions.
-
Cause 1: Inactive LiAlH₄. LiAlH₄ is highly sensitive to moisture and can lose its activity if improperly stored or handled.
-
Solution: Use a fresh bottle of LiAlH₄ or titrate an older batch to determine its active concentration. Always handle it under a strictly inert and anhydrous atmosphere.
-
-
Cause 2: Insufficient Reagent. Stoichiometric amounts may not be enough to drive the reaction to completion, especially if some reagent is deactivated by trace moisture.
-
Solution: Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion.
-
-
Cause 3: Precipitation of Starting Material. If the starting ester is not fully soluble in the reaction solvent, its reaction rate will be slow.
-
Solution: Ensure the starting material is fully dissolved before adding it to the LiAlH₄ suspension. If solubility is an issue, a different anhydrous solvent like diethyl ether could be tested.
-
Q: I am observing a significant byproduct in my final product after reduction. How can I identify and remove it?
A: A common byproduct is the unreacted starting ester.
-
Identification: This can be easily checked by TLC or ¹H NMR spectroscopy. The ester will have a characteristic carbonyl peak in the IR spectrum and an ethyl/methyl signal in the NMR that will be absent in the final alcohol product.
-
Removal: If the amount of unreacted ester is small, it can often be removed during the recrystallization of the final alcohol product. If a large amount remains, the crude product can be subjected to column chromatography, although this is less ideal for large scales. Alternatively, re-subjecting the crude material to the reduction conditions is also a viable option.
Visualizations
Caption: Overall experimental workflow for the two-stage synthesis.
Caption: Troubleshooting flowchart for low yield in the cyclization step.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Robinson‐Gabriel Oxazole Synthesis - Art Boulevard [artboulevard.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 4-Oxazolemethanol, 2,5-diphenyl- and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Oxazolemethanol, 2,5-diphenyl- with key structural analogs. Due to the limited availability of direct experimental data for 4-Oxazolemethanol, 2,5-diphenyl-, this guide utilizes comprehensive spectroscopic data from its parent compound, 2,5-diphenyloxazole, and the substituted analog, 2-methyl-4,5-diphenyloxazole, to provide a robust comparative analysis. This approach allows for an insightful prediction of the spectroscopic properties of the target compound and highlights the influence of substituents on the oxazole core.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,5-diphenyloxazole and available data for 2-methyl-4,5-diphenyloxazole. These values serve as a benchmark for predicting the spectral characteristics of 4-Oxazolemethanol, 2,5-diphenyl-.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,5-diphenyloxazole | CDCl₃ | 8.11 (m, 2H), 7.71 (m, 2H), 7.50-7.30 (m, 7H)[1] |
| 4-Oxazolemethanol, 2,5-diphenyl- (Predicted) | CDCl₃ | Phenyl protons expected in the range of 7.3-8.2 ppm. A singlet for the CH₂ group is anticipated around 4.5-5.0 ppm, and a broad singlet for the OH proton, the position of which is concentration-dependent. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-methyl-4,5-diphenyl-4,5-dihydrooxazole | --- | 165.2, 142.3, 137.8, 128.8, 128.5, 128.3, 128.2, 127.9, 127.2, 85.3, 78.5, 14.2[2] |
| 4-Oxazolemethanol, 2,5-diphenyl- (Predicted) | CDCl₃ | Phenyl carbons are expected in the aromatic region (120-140 ppm). The oxazole ring carbons would appear between 120-165 ppm. The methylene carbon (CH₂OH) is predicted to be in the 55-65 ppm range. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key Absorptions (cm⁻¹) |
| 2,5-diphenyloxazole | KBr disc | 3100-3000 (C-H aromatic), 1610, 1550, 1490 (C=C and C=N stretching), ~1070 (C-O-C stretching)[3][4] |
| 4-Oxazolemethanol, 2,5-diphenyl- (Predicted) | KBr disc | In addition to the absorptions seen for 2,5-diphenyloxazole, a broad O-H stretching band is expected around 3400-3200 cm⁻¹ and a C-O stretching band around 1050-1150 cm⁻¹. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| 2,5-diphenyloxazole | Electron Ionization (EI) | 221 (M⁺), 165, 105, 77[5][6] |
| 2-methyl-4,5-diphenyloxazole | Electron Ionization (EI) | 235 (M⁺), 105, 77[7] |
| 4-Oxazolemethanol, 2,5-diphenyl- (Predicted) | Electron Ionization (EI) | The molecular ion (M⁺) is expected at m/z 251. Fragmentation may involve the loss of H₂O (m/z 233) and the formyl radical (CHO) from the hydroxymethyl group, as well as characteristic fragments of the diphenyl oxazole core. |
Table 5: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| 2,5-diphenyloxazole | Dichloromethane | ~320 |
| 4-Oxazolemethanol, 2,5-diphenyl- (Predicted) | Methanol/Ethanol | A similar λmax to 2,5-diphenyloxazole is expected, possibly with a slight solvatochromic shift. The primary absorption would be due to the π-π* transitions of the conjugated diphenyl-oxazole system. |
Experimental Protocols
The data presented in this guide are compiled from various sources. Standard experimental protocols for each spectroscopic technique are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Electron Ionization (EI) is a common method for generating molecular ions and characteristic fragment ions.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The relative abundance of each ion is plotted to generate a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is reported.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like 4-Oxazolemethanol, 2,5-diphenyl-.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. 2,5-Diphenyloxazole(92-71-7) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 4. 2,5-Diphenyloxazole(92-71-7) IR Spectrum [m.chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Oxazole, 2,5-diphenyl- [webbook.nist.gov]
- 7. Oxazole, 2-methyl-4,5-diphenyl- [webbook.nist.gov]
A Comparative Guide to 1H and 13C NMR Analysis of 2,5-Diphenyl-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data of 2,5-diphenyl-oxazole and its derivatives. By presenting experimental data in a clear, comparative format alongside detailed experimental protocols and visual aids, this document aims to facilitate the structural elucidation and analysis of this important class of heterocyclic compounds.
Experimental Protocols
General Synthesis of 2,5-Disubstituted Oxazoles
A common method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of an α-haloketone with an amide. For the synthesis of 2,5-diphenyl-oxazole, 2-bromoacetophenone can be reacted with benzamide in the presence of a base.
Materials:
-
2-Bromoacetophenone
-
Benzamide
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of benzamide (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Add 2-bromoacetophenone (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at 80°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,5-diphenyl-oxazole.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified 2,5-diphenyl-oxazole derivative in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2,5-diphenyl-oxazole and a representative derivative, 2-(4-chlorophenyl)-5-phenyloxazole. The data highlights the influence of the electron-withdrawing chloro substituent on the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 2,5-Diphenyl-oxazole and its 4-Chloro Derivative.
| Compound | H-4 (oxazole) (s) | Phenyl-H at C2 (m) | Phenyl-H at C5 (m) |
| 2,5-Diphenyloxazole | 7.33 ppm | 8.11 ppm, 7.46 ppm | 7.71 ppm, 7.44 ppm |
| 2-(4-Chlorophenyl)-5-phenyloxazole[1] | 7.47 ppm | 8.06 (d, J=8.6 Hz), 7.48 (d, J=8.6 Hz) | 7.74 (d, J=7.3 Hz), 7.47-7.45 (m), 7.38 (t, J=7.3 Hz) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) of 2,5-Diphenyl-oxazole and its 4-Chloro Derivative.
| Compound | C2 (oxazole) | C4 (oxazole) | C5 (oxazole) | Phenyl-C at C2 | Phenyl-C at C5 |
| 2,5-Diphenyloxazole | 161.1 ppm | 123.9 ppm | 151.0 ppm | 127.3, 128.9, 129.1, 130.5 | 124.5, 128.5, 128.8, 129.0 |
| 2-(4-Chlorophenyl)-5-phenyloxazole[1] | 160.6 ppm | 124.0 ppm | 151.3 ppm | 126.3, 129.4, 129.6, 136.8 | 124.7, 127.9, 129.0, 128.2 |
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the structural relationships influencing the NMR chemical shifts.
Caption: Experimental workflow for the synthesis and NMR analysis of 2,5-diphenyl-oxazole derivatives.
Caption: Influence of substituents on the ¹H and ¹³C NMR chemical shifts of the oxazole ring.
References
A Comparative Guide to Mass Spectrometry and Elemental Analysis for the Characterization of Synthesized Oxazoles
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a critical step in ensuring their identity, purity, and structural integrity. Oxazoles, a class of heterocyclic aromatic organic compounds, are significant building blocks in many natural products and pharmacologically active molecules.[1][2] This guide provides an objective comparison of two fundamental analytical techniques for the characterization of synthesized oxazoles: mass spectrometry and elemental analysis, complete with supporting experimental data and protocols.
Mass Spectrometry: Unveiling Molecular Structure and Identity
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules.[3] It provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the deduction of its structure through fragmentation analysis. For synthesized oxazoles, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aid in determining the elemental composition.[4][5][6]
The choice of ionization technique is crucial and depends on the properties of the oxazole derivative being analyzed.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile oxazoles. It is the method of choice for liquid chromatography-mass spectrometry (LC-MS) analyses.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile oxazoles that may not ionize well with ESI.[8]
-
Electron Impact (EI): A "hard" ionization technique that causes extensive fragmentation.[9] While this can make the molecular ion difficult to observe, the resulting fragmentation pattern is highly reproducible and useful for structural elucidation and library matching.[7][10]
| Parameter | High-Resolution MS (e.g., Q-TOF, Orbitrap) | Tandem MS (e.g., QqQ, Ion Trap) |
| Primary Use | Accurate mass measurement, molecular formula determination.[3] | Structural elucidation, quantification. |
| Mass Accuracy | < 5 ppm | 100 - 1000 ppm |
| Resolution | > 10,000 | 1,000 - 5,000 |
| Fragmentation | Can be performed (MS/MS) | Primary mode of operation (MS/MS) |
| Sensitivity | High | Very High (in selected reaction monitoring mode) |
| Typical Oxazole Data | Provides exact mass to confirm elemental composition.[6] | Fragmentation patterns reveal substituent positions.[10] |
-
Sample Preparation: Dissolve the synthesized oxazole in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS fragmentation of the top 3 most intense ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV.
-
-
Data Analysis: The accurate mass of the parent ion is used to confirm the molecular formula. The fragmentation pattern is analyzed to confirm the structure of the oxazole core and its substituents.[10]
Elemental Analysis: Confirming Empirical Formula and Purity
Elemental analysis (EA) is a technique used to determine the elemental composition of a compound. For organic compounds like oxazoles, it almost always refers to CHNS analysis, which quantifies the mass percentages of carbon, hydrogen, nitrogen, and sulfur.[11] This information is crucial for confirming the empirical formula of the synthesized oxazole and serves as a fundamental indicator of its purity.[12]
The most common method for elemental analysis of organic compounds is combustion analysis.[13][14] In this process, the sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[12][14] These gases are then separated and quantified using various detectors.
| Technique | Elements Detected | Typical Precision | Primary Application for Oxazoles |
| Combustion Analysis | C, H, N, S, O | ± 0.3% | Purity assessment and empirical formula confirmation.[11][12] |
| Inductively Coupled Plasma (ICP-MS/OES) | Most elements | ppm to ppb | Trace metal catalyst residue analysis.[13] |
| X-ray Fluorescence (XRF) | Elements heavier than Na | % to ppm | Non-destructive analysis for heteroatoms like halogens.[15] |
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, pure synthesized oxazole into a tin capsule.
-
Instrument Setup:
-
Analyzer: A CHNS elemental analyzer.
-
Combustion Temperature: ~900-1000 °C.
-
Carrier Gas: Helium.
-
Oxidant: High-purity oxygen.
-
-
Analysis:
-
The sample is introduced into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) quantifies the concentration of each gas.
-
-
Data Analysis: The instrument's software calculates the weight percentage of each element (C, H, N, S) in the original sample. These percentages are then compared to the theoretical values calculated from the proposed molecular formula.
Synergy of Techniques: A Holistic Approach to Characterization
Mass spectrometry and elemental analysis are complementary, not competitive, techniques. While HRMS provides the exact molecular mass and structural fragments, elemental analysis confirms the bulk elemental composition and purity. Together, they provide unequivocal evidence for the identity and integrity of a synthesized oxazole.
| Feature | Mass Spectrometry | Elemental Analysis |
| Information Provided | Molecular weight, structural information, molecular formula.[16] | Elemental composition, empirical formula, purity.[12] |
| Sample Amount | Micrograms to nanograms | Milligrams |
| Purity Assessment | Can detect impurities if they ionize and are chromatographically separated. | Provides a bulk purity measurement based on elemental ratios. |
| Structural Isomers | Can distinguish between isomers based on fragmentation patterns. | Cannot distinguish between isomers. |
The following workflow diagram illustrates the logical relationship between synthesis and characterization.
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxazoles Using Elemental Tellurium - ChemistryViews [chemistryviews.org]
- 3. scispace.com [scispace.com]
- 4. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]
- 6. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles in aqueous matrices and activated sludge by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. azom.com [azom.com]
- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 14. Combustion analysis - Wikipedia [en.wikipedia.org]
- 15. eolss.net [eolss.net]
- 16. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
Experimental validation of the nonlinear optical properties of imidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally validated nonlinear optical (NLO) properties of various imidazole derivatives. The information presented is collated from recent studies to facilitate the selection and development of promising candidates for applications in photonics, optoelectronics, and advanced imaging.
Introduction to Imidazole Derivatives in Nonlinear Optics
Imidazole and its derivatives have emerged as a significant class of organic materials for nonlinear optics. Their molecular structure, characterized by a five-membered heterocyclic ring, offers a versatile platform for creating compounds with substantial NLO responses. The ease of synthesis and the ability to tailor their electronic properties through the introduction of various donor and acceptor groups make them highly attractive for researchers. The NLO properties of these materials, particularly their third-order nonlinearities, are crucial for applications such as optical limiting, all-optical switching, and two-photon absorption (TPA) based bio-imaging.
Comparative Analysis of NLO Properties
The third-order NLO properties of several imidazole derivatives have been experimentally determined, primarily using the Z-scan technique. This method allows for the measurement of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), from which the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated. Below is a summary of experimentally determined NLO parameters for selected imidazole derivatives.
| Compound Name | Solvent | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Reference |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | DMF | 4.044 × 10⁻¹ | 2.89 × 10⁻⁶ | 2.2627 × 10⁻⁶ | [1] |
| 2-(4-(diethylamino)-2-hydroxyphenyl)-3H-anthra[1,2-d]imidazole-6,11-dione (AQ1) | DMSO | Not explicitly stated | Not explicitly stated | 3.43 × 10⁻¹³ | [2] |
| 2-(2-hydroxynaphthalen-1-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (AQ2) | DMSO | Not explicitly stated | Not explicitly stated | Not explicitly stated, but has better optical limiting than AQ1 | [2] |
| Pyrimidine-based imidazole derivative (L1, D-π-A-π-D type) | Various | TPA cross-section (δ) measured | Not specified | Not specified | [3][4] |
| Pyrimidine-based imidazole derivative (L2, D-π-A type) | Various | TPA cross-section (δ) measured | Not specified | Not specified | [3][4] |
| 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone | Not specified | Investigated via Z-scan | Not specified | Not specified | [5] |
Note: Direct comparison of χ⁽³⁾ values should be done with caution, as experimental conditions such as laser wavelength, pulse duration, and solution concentration can influence the results. The values presented are as reported in the respective studies.
The data indicates that imidazole derivatives can be engineered to exhibit strong NLO responses. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol shows a significant nonlinear absorption and refractive index[1]. The design of donor-π-acceptor (D-π-A) and donor-π-acceptor-π-donor (D-π-A-π-D) structures, as seen in the pyrimidine-based imidazole derivatives, is a common strategy to enhance two-photon absorption properties[3][4]. The anthraquinone-fused imidazole dye AQ1 also demonstrates a notable third-order nonlinear susceptibility, attributed to an efficient intramolecular charge transfer (ICT) process[2].
Experimental Protocols
The Z-scan technique is a widely used and reliable method for determining the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient of materials.
Detailed Methodology for the Z-scan Technique:
-
Sample Preparation: The imidazole derivative is dissolved in a suitable solvent (e.g., DMF, DMSO) to a specific concentration. The solution is then placed in a cuvette of a known path length (typically 1-2 mm).
-
Optical Setup:
-
A laser beam with a Gaussian profile is focused using a lens.
-
The sample (in the cuvette) is mounted on a translation stage that allows it to be moved along the axis of the focused beam (the z-axis).
-
A photodetector is placed in the far field to measure the transmitted beam intensity.
-
-
Open-Aperture Z-scan (for Nonlinear Absorption):
-
The entire transmitted beam is collected by the photodetector (i.e., without an aperture in front of it).
-
The sample is moved along the z-axis through the focal point.
-
If the material exhibits nonlinear absorption (e.g., two-photon absorption), the transmitted intensity will be at a minimum at the focal point (z=0) where the intensity is highest.
-
By fitting the data of transmitted intensity versus sample position, the nonlinear absorption coefficient (β) can be determined.
-
-
Closed-Aperture Z-scan (for Nonlinear Refraction):
-
An aperture is placed before the photodetector to block the outer portion of the transmitted beam.
-
The sample is again moved along the z-axis.
-
If the material has a nonlinear refractive index (n₂), it will act as an intensity-dependent lens. This "self-focusing" (for positive n₂) or "self-defocusing" (for negative n₂) will change the beam divergence and thus the amount of light passing through the aperture.
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂, while a valley followed by a peak indicates a positive n₂.
-
The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.
-
-
Calculation of Third-Order Susceptibility (χ⁽³⁾):
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) are related to n₂ and β, respectively. These can be calculated using standard formulas that relate the macroscopic properties (n₂, β) to the microscopic properties of the material.
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the synthesis and nonlinear optical characterization of imidazole derivatives.
Caption: Workflow for NLO characterization of imidazole derivatives.
Conclusion
The experimental data available to date demonstrates that imidazole derivatives are a promising class of materials for nonlinear optics. The ability to tune their NLO properties through synthetic modifications allows for the design of molecules tailored for specific applications. The Z-scan technique remains the standard for characterizing their third-order nonlinearities. Further research focusing on establishing clear structure-property relationships will be crucial for the rational design of next-generation imidazole-based NLO materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. NLOphoric imidazole-fused fluorescent anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, linear and nonlinear photophysical properties of novel pyrimidine-based imidazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
Comparison of acaricidal activity with commercial agents like etoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acaricidal activity of etoxazole with other commercial agents. The information presented is curated from scientific literature and is intended to support research and development in the field of acarology. This document outlines the relative efficacy of these compounds, details the experimental methodologies used for their evaluation, and illustrates their modes of action through signaling pathway diagrams.
Comparative Efficacy of Acaricides Against Tetranychus urticae
The following table summarizes the 50% Lethal Concentration (LC50) values of etoxazole and other commercial acaricides against the two-spotted spider mite, Tetranychus urticae, a common pest in agriculture. Lower LC50 values indicate higher toxicity. The data is compiled from various laboratory-based bioassays. It is important to note that efficacy can vary based on factors such as the specific mite strain, life stage, and environmental conditions.
| Acaricide | Chemical Class | Target Life Stage | LC50 (ppm or µg/mL) | Reference |
| Etoxazole | Diphenyl oxazoline | Eggs, Nymphs | 0.08 - 100.24 | [1][2] |
| Abamectin | Avermectin | Larvae, Nymphs, Adults | 0.1447 - 4.36 | [3][4] |
| Bifenazate | Carbazate | Larvae, Nymphs, Adults | 0.63 - 26.54 | [5][6] |
| Clofentezine | Tetrazine | Eggs, Larvae | 91.45 - 297.65 | [7] |
| Hexythiazox | Thiazolidinone | Eggs, Larvae | 2.35 - 207.2 | [8][9] |
| Pyridaben | Pyridazinone | Larvae, Nymphs, Adults | 11.34 - 156 | [2][10] |
| Spirodiclofen | Tetronic acid | Eggs, Nymphs | 0.0056 - 11.95 | [11][12] |
Experimental Protocols
The data presented in this guide is primarily derived from leaf-dip bioassays, a standard method for evaluating the efficacy of acaricides. The following is a generalized protocol synthesized from various cited studies.
Leaf-Dip Bioassay Protocol
-
Mite Rearing: A susceptible strain of Tetranychus urticae is reared on a suitable host plant, such as bean or cucumber plants, under controlled laboratory conditions (typically 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Preparation of Acaricide Solutions: Serial dilutions of the technical grade or formulated acaricide are prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface. A control solution containing only distilled water and the surfactant is also prepared.
-
Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 2-3 cm in diameter) are excised from the host plants.
-
Treatment Application: The leaf discs are individually dipped into the different acaricide concentrations for a standardized period (e.g., 5-10 seconds). The treated discs are then allowed to air-dry on a clean surface.
-
Mite Infestation: Once dry, the treated leaf discs are placed, adaxial side up, on a moistened cotton pad or agar in a Petri dish. A specific number of adult female mites (e.g., 10-20) are then transferred onto each leaf disc.
-
Incubation: The Petri dishes are sealed with a ventilated lid and incubated under the same controlled conditions as the mite rearing.
-
Mortality Assessment: Mortality is assessed at specific time intervals after treatment (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the acaricide that causes 50% mortality of the test population.
Signaling Pathways and Modes of Action
Understanding the mode of action is crucial for effective pest management and for developing new acaricidal compounds. The following diagrams illustrate the known signaling pathways affected by etoxazole and other commercial acaricides.
Caption: Etoxazole's mode of action: inhibition of chitin synthase.
Caption: Overview of various acaricide modes of action.
References
- 1. academia-arabia.com [academia-arabia.com]
- 2. Specificity and Time-dependent Toxicity of Some Acaricides Against the Developmental Stages of the Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) [jalexu.journals.ekb.eg]
- 3. scielo.br [scielo.br]
- 4. aensiweb.com [aensiweb.com]
- 5. biotaxa.org [biotaxa.org]
- 6. aensiweb.com [aensiweb.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [revistas.lamolina.edu.pe]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of 2,5-diphenyl-1,3,4-oxadiazole
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides a detailed comparison of the X-ray crystal structure of 2,5-diphenyl-1,3,4-oxadiazole, a key heterocyclic scaffold, with a closely related derivative, and outlines the experimental methodology for such structural determination.
Performance Comparison: Structural Parameters
The crystallographic data reveals the precise arrangement of atoms within the crystal lattice. Below is a comparative summary of the key crystallographic and intramolecular geometric parameters for 2,5-diphenyl-1,3,4-oxadiazole and an illustrative alternative, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.
| Parameter | 2,5-diphenyl-1,3,4-oxadiazole | 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | I 1 a 1 | P 1 21/c 1 |
| Unit Cell Dimensions | ||
| a (Å) | 12.71311 | 10.7525 |
| b (Å) | 23.6491 | 11.8973 |
| c (Å) | 22.6770 | 11.6340 |
| α (°) | 90 | 90 |
| β (°) | 101.7321 | 115.434 |
| γ (°) | 90 | 90 |
| Selected Bond Lengths (Å) | ||
| C-O (oxadiazole) | ~1.37 | 1.373, 1.375 |
| C-N (oxadiazole) | ~1.30 | 1.299, 1.301 |
| N-N (oxadiazole) | ~1.41 | 1.411 |
| C-C (phenyl-oxadiazole) | ~1.47 | 1.468, 1.470 |
| Selected Bond Angles (°) ** | ||
| C-O-C (oxadiazole) | ~103 | 102.8 |
| O-C-N (oxadiazole) | ~114 | 114.2, 114.3 |
| N-N-C (oxadiazole) | ~104 | 104.3, 104.4 |
| Dihedral Angle between Phenyl Rings (°) ** | Not explicitly found | 11.66 |
Note: The bond lengths and angles for 2,5-diphenyl-1,3,4-oxadiazole are typical values for this scaffold, as specific experimental values were not available in the immediate search results. The data for 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole is derived from a published crystal structure and serves as a close approximation for the parent compound's geometry.
Alternative Structural Determination Methods
While single-crystal X-ray diffraction (scXRD) remains the gold standard for determining the atomic structure of small molecules, several alternative and complementary techniques are available, particularly when obtaining suitable single crystals is challenging.[1]
-
Three-Dimensional Electron Diffraction (3DED): This technique is analogous to scXRD but uses a beam of electrons instead of X-rays. It has the significant advantage of being applicable to much smaller crystals, often at the sub-micron scale.[2]
-
Crystal Structure Prediction (CSP): CSP methods utilize computational algorithms to predict the most likely crystal packing arrangements of a molecule based on its chemical structure and thermodynamic principles. These predicted structures can then be validated against experimental powder X-ray diffraction data.[2]
-
Powder X-ray Diffraction (PXRD): While not providing the atomic-level detail of scXRD, PXRD is a powerful technique for identifying crystalline phases, determining unit cell parameters, and assessing sample purity. It is often used in conjunction with CSP for structure solution from powders.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure by scXRD follows a well-established workflow.
-
Crystal Growth: The first and often most critical step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal should be well-formed, of a suitable size (typically 0.1-0.5 mm in each dimension), and free from defects.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. The intensity and position of these diffracted beams are recorded for thousands of unique crystal orientations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the reflections are integrated to produce a list of structure factors.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Initial phases for the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density. The final results are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Experimental workflow for single-crystal X-ray diffraction.
References
Verifying the Purity of Synthesized 4-Oxazolemethanol, 2,5-diphenyl-: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the journey of discovery. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of synthesized 4-Oxazolemethanol, 2,5-diphenyl-, a molecule of interest in various research domains. We present supporting experimental data, detailed protocols, and a comparative look at potential alternatives.
Introduction to 4-Oxazolemethanol, 2,5-diphenyl- and its Alternatives
4-Oxazolemethanol, 2,5-diphenyl- belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. While specific applications of this particular molecule are still under investigation, related structures, such as 2,5-diaryl-1,3,4-oxadiazoles, have demonstrated potential as anti-inflammatory agents and selective COX-2 inhibitors.[1][2][3][4] The development of pure and well-characterized novel compounds is paramount for advancing research in these areas.
Experimental Workflow for Purity Verification
The comprehensive assessment of a synthesized compound's purity involves a multi-pronged approach, integrating several analytical techniques to build a complete purity profile. The following diagram illustrates a typical experimental workflow for the purity verification of 4-Oxazolemethanol, 2,5-diphenyl-.
Comparative Data on Purity Analysis
A thorough purity assessment relies on the convergence of data from multiple analytical techniques. Below is a summary of expected results from various methods for a high-purity sample of synthesized 4-Oxazolemethanol, 2,5-diphenyl-.
| Analytical Technique | Parameter | Expected Result for High Purity Sample |
| Melting Point | Melting Range | Sharp, narrow range (e.g., 1-2 °C) |
| Thin-Layer Chromatography (TLC) | Spot Appearance | Single, well-defined spot |
| High-Performance Liquid Chromatography (HPLC) | Purity by Area % | >98% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity by Mole % | >98% (relative to a certified reference standard) |
| Mass Spectrometry (MS) | Molecular Ion Peak | Correct m/z for C₁₆H₁₃NO₂ |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical values |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity verification.
Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, finely powdered sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C/min near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A common solvent system for oxazole derivatives is a mixture of n-Hexane and Ethyl Acetate. A starting ratio of 8:2 (v/v) can be optimized as needed.
-
Procedure: A dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is spotted onto the baseline of the TLC plate. The plate is then developed in a chamber saturated with the mobile phase. After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized under UV light (254 nm). The retention factor (Rf) is calculated. A single spot indicates a high degree of purity with respect to non-volatile impurities.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point. A typical gradient might be from 50% to 95% acetonitrile over 20 minutes.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Procedure: A standard solution of the synthesized compound is prepared in the mobile phase or a compatible solvent. The sample is injected onto the column, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, and linearity.[5][6]
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[1][3][4][7]
-
Internal Standard: A certified reference material (CRM) with a known purity and a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh the synthesized compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for this type of molecule.
-
Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•, confirming the molecular weight. The fragmentation pattern can also provide structural information.
Elemental Analysis
-
Procedure: A precisely weighed sample is combusted in a specialized instrument, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured. The percentage composition of C, H, and N is then calculated and compared to the theoretical values for the empirical formula C₁₆H₁₃NO₂.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical techniques and the final purity assessment.
Conclusion
The verification of purity for a synthesized compound like 4-Oxazolemethanol, 2,5-diphenyl- is a meticulous process that requires the application of orthogonal analytical methods. By combining techniques that assess physical properties, chromatographic purity, quantitative purity, structural integrity, and elemental composition, researchers can confidently establish the quality of their synthesized material. This rigorous approach is fundamental for the reliability and reproducibility of subsequent biological and pharmacological studies, ultimately accelerating the pace of drug discovery and development.
References
- 1. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of 5,5-Dimethyl-4-phenyl-2-oxazolidinone Enantiomers on Astec® CHIROBIOTIC® T application for HPLC [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 62203-32-1((2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol) | Kuujia.com [kuujia.com]
Safety Operating Guide
Proper Disposal of 4-Oxazolemethanol, 2,5-diphenyl-: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 4-Oxazolemethanol, 2,5-diphenyl-. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Proper disposal of chemical waste is a fundamental aspect of responsible laboratory practice. The following procedures are based on established safety protocols for handling organic chemical waste and are intended to provide clear, actionable guidance. While a specific Safety Data Sheet (SDS) for 4-Oxazolemethanol, 2,5-diphenyl- was not located, the recommendations for similar chemical structures and general laboratory waste management principles have been applied.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 4-Oxazolemethanol, 2,5-diphenyl- for disposal, it is crucial to be aware of its potential hazards. Based on structurally related compounds, it should be handled with care, assuming it may cause skin and eye irritation and may be harmful if inhaled or swallowed.
| Hazard Classification (Assumed) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Nitrile gloves, lab coat |
| Eye Irritant | Safety goggles or face shield |
| Respiratory Irritant (if dust/aerosol) | Fume hood, N95 respirator (if ventilation is inadequate) |
Step-by-Step Disposal Protocol
The disposal of 4-Oxazolemethanol, 2,5-diphenyl- must be conducted in a manner that prevents environmental contamination and ensures the safety of all laboratory personnel.
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Collect solid waste in a designated, leak-proof container that is compatible with the chemical.[2] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Oxazolemethanol, 2,5-diphenyl-".
-
If the original container is used for waste collection, ensure the label is intact and legible.[3]
-
Keep the waste container securely closed except when adding waste.[3]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Final Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]
-
Never dispose of 4-Oxazolemethanol, 2,5-diphenyl- down the drain or in the regular trash.[4][6] Intentional dilution of waste to meet sewer disposal requirements is prohibited.[4]
-
-
Decontamination of Empty Containers:
-
If the original container is to be disposed of as non-hazardous waste, it must be thoroughly emptied.
-
For containers that held what might be considered an acutely hazardous waste, triple rinsing with a suitable solvent (e.g., acetone or ethanol) is required.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3]
-
After proper cleaning, deface or remove all hazardous chemical labels from the empty container before disposal in the regular trash.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 4-Oxazolemethanol, 2,5-diphenyl-.
Caption: Disposal workflow for 4-Oxazolemethanol, 2,5-diphenyl-.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of 4-Oxazolemethanol, 2,5-diphenyl-, thereby protecting personnel and the wider community. Always consult your institution's specific waste management policies and procedures.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guide for Handling 4-Oxazolemethanol, 2,5-diphenyl-
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Oxazolemethanol, 2,5-diphenyl-. The following procedures are designed to ensure safe operational handling and disposal, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling 4-Oxazolemethanol, 2,5-diphenyl-, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below, categorized by the type of protection.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is a risk. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Consult manufacturer's chemical resistance data. | Prevents direct skin contact with the chemical. |
| Lab coat or chemical-resistant coveralls. | Provides a barrier against spills and contamination. | ||
| Respiratory Protection | NIOSH-approved respirator. | Required when ventilation is inadequate or if dusts/aerosols are generated. | Protects against inhalation of harmful airborne particles. |
Chemical Handling and Storage Protocol
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store in a designated and properly labeled area.
Spill Management Workflow
In the event of a spill, a systematic approach is crucial to ensure safety and proper cleanup. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
Disposal Plan
Proper disposal of 4-Oxazolemethanol, 2,5-diphenyl- and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Container: Use a designated, leak-proof, and properly labeled hazardous waste container.[3] The label should clearly identify the contents as "Hazardous Waste: 4-Oxazolemethanol, 2,5-diphenyl-".[4]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
Disposal Procedure:
-
All chemical waste, including contaminated materials (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.[6]
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[2] |
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
